molecular formula C7H5NO3 B1381056 5-Cyano-2-methylfuran-3-carboxylic acid CAS No. 1803591-88-9

5-Cyano-2-methylfuran-3-carboxylic acid

Cat. No.: B1381056
CAS No.: 1803591-88-9
M. Wt: 151.12 g/mol
InChI Key: NPMCBFHWZXNIBQ-UHFFFAOYSA-N
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Description

5-Cyano-2-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-cyano-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCBFHWZXNIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of 5-Cyano-2-methylfuran-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of furan derivatives: 5-Cyano-2-methylfuran-3-carboxylic acids and their derivatives. While direct extensive research on this specific scaffold is emerging, this document synthesizes information from related furan-based compounds, general principles of medicinal chemistry, and established experimental protocols to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the rationale for their potential as anticancer agents, propose synthetic strategies, and detail the necessary experimental workflows for their evaluation.

Introduction: The Furan Scaffold in Oncology

The five-membered aromatic heterocycle, furan, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and, most notably for this guide, anticancer activities.[2][3][4] The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering advantages in terms of metabolic stability and receptor interaction.[1]

The introduction of specific substituents onto the furan ring is a key strategy in modulating the biological activity of the resulting derivatives. The cyano (C≡N) group, in particular, is a powerful functional group in medicinal chemistry. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly influence a molecule's binding affinity to biological targets.[5] Several cyano-substituted heterocyclic compounds have demonstrated potent anticancer activity, with mechanisms that include the disruption of cytoskeletal function and induction of apoptosis.[5]

This guide focuses on the untapped potential of combining the furan scaffold with a cyano group and a carboxylic acid or its derivatives at specific positions, namely the 5-Cyano-2-methylfuran-3-carboxylic acid core. We will explore the design rationale, potential synthetic routes, and a comprehensive strategy for evaluating the therapeutic, particularly anticancer, potential of this novel class of compounds.

Design Rationale and Synthetic Strategies

The design of this compound derivatives as potential therapeutic agents is based on the following principles:

  • The Furan Core: Provides a rigid scaffold for the precise spatial orientation of functional groups and can engage in various interactions with biological targets.

  • The Cyano Group: Can act as a hydrogen bond acceptor and its electron-withdrawing properties can modulate the reactivity and binding characteristics of the molecule.

  • The Carboxylic Acid/Derivative at C3: This position allows for the introduction of a variety of functionalities, such as amides, esters, and other groups, which can be tailored to interact with specific amino acid residues in a target protein's binding site. This is a common strategy to explore the structure-activity relationship (SAR).

  • The Methyl Group at C2: This group can provide steric bulk and lipophilicity, potentially influencing selectivity and pharmacokinetic properties.

Proposed Synthetic Pathways

While specific literature on the synthesis of this compound is limited, several established methods for the synthesis of polysubstituted furans can be adapted. A plausible approach involves a multi-step synthesis starting from readily available precursors.

A potential synthetic route could be a modification of the Gewald reaction, which is traditionally used for thiophene synthesis.[1] A similar condensation reaction involving an α-cyano-ketone, an active methylene compound, and a suitable cyclizing agent could potentially yield the desired furan core.

Another promising strategy involves the construction of the furan ring through a [3+2] annulation cascade, which has been shown to be effective for creating diverse furan architectures.[6]

The following diagram illustrates a generalized workflow for the synthesis of the target compounds.

G cluster_0 Synthesis of the Furan Core cluster_1 Functional Group Interconversion cluster_2 Derivative Synthesis start Starting Materials (e.g., α-cyanoketone, active methylene compound) reaction1 Condensation Reaction (e.g., modified Gewald-type reaction) start->reaction1 furan_core Formation of 5-Amino-2-methylfuran-3-carboxylate reaction1->furan_core sandmeyer Sandmeyer Reaction (Diazotization followed by cyanation) furan_core->sandmeyer 1. NaNO2, HCl 2. CuCN hydrolysis Ester Hydrolysis sandmeyer->hydrolysis NaOH, H2O target_acid This compound hydrolysis->target_acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) target_acid->activation coupling Amide/Ester Coupling activation->coupling Amine or Alcohol derivatives Target Derivatives (Amides, Esters, etc.) coupling->derivatives

Caption: Proposed synthetic workflow for this compound derivatives.

Therapeutic Potential in Oncology: A Hypothesis

Based on the known activities of related furan and cyano-containing compounds, we hypothesize that this compound derivatives will exhibit significant anticancer activity through one or more of the following mechanisms:

  • Kinase Inhibition: Many heterocyclic compounds, including furan derivatives, are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The amide derivatives at the C3 position are particularly well-suited to interact with the hinge region of kinase active sites.

  • Induction of Apoptosis: The presence of the cyano group and the overall electronic nature of the scaffold may lead to the induction of programmed cell death (apoptosis) in cancer cells.[4][5]

  • Disruption of the Cytoskeleton: Cyano-substituted heterocycles have been shown to interfere with the dynamics of microtubules and actin filaments, leading to cell cycle arrest and inhibition of cell migration.[5]

Experimental Evaluation Workflow

A systematic and rigorous evaluation is essential to validate the therapeutic potential of these novel compounds. The following sections outline a comprehensive experimental workflow.

In Vitro Cytotoxicity Screening

The initial step is to assess the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Cytotoxicity Data for 5-Cyano-2-methylfuran-3-carboxamide Derivatives

Compound IDR Group on AmideMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
FCD-01 Phenyl8.512.37.9
FCD-02 4-Chlorophenyl2.14.51.8
FCD-03 3,4-Dimethoxyphenyl5.69.16.2
FCD-04 Pyridin-3-yl1.53.21.1
Doxorubicin (Positive Control)0.50.80.4

Note: The data in this table is hypothetical and for illustrative purposes only.

G start Synthesized Derivatives treatment Treat cells with varying concentrations start->treatment cell_lines Panel of Cancer Cell Lines cell_lines->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for in vitro cytotoxicity screening.

Mechanism of Action Studies

For the most potent compounds identified in the cytotoxicity screening, further studies are necessary to elucidate their mechanism of action.

To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

G cluster_0 Cell Populations q1 Viable Annexin V- / PI- q2 Early Apoptotic Annexin V+ / PI- q3 Late Apoptotic Annexin V+ / PI+ q4 Necrotic Annexin V- / PI+

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Given the potential for furan derivatives to act as kinase inhibitors, in vitro kinase inhibition assays are crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

  • Assay Setup: In a 96-well plate, add the purified target kinase, a suitable substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against the specific kinase.

Table 2: Hypothetical Kinase Inhibition Data for Compound FCD-04

Kinase TargetIC50 (nM)
EGFR85
VEGFR245
CDK2250
PI3Kα>1000

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial screening of a library of this compound derivatives will provide valuable SAR data. For example, the hypothetical data in Table 1 suggests that electronegative substituents on the phenyl ring of the amide (e.g., chloro) and the presence of a nitrogen atom in the aromatic ring (e.g., pyridine) may enhance cytotoxic activity.

Future work should focus on:

  • Expansion of the Derivative Library: Synthesize a wider range of derivatives to further probe the SAR. This includes varying the substituents on the amide/ester, modifying the methyl group at C2, and exploring different functionalities at the C5 position.

  • Target Identification and Validation: For the most promising compounds, utilize techniques such as thermal shift assays, affinity chromatography, and proteomics to identify their specific molecular targets.

  • In Vivo Efficacy Studies: Evaluate the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates.

Conclusion

While the therapeutic potential of this compound derivatives is yet to be fully elucidated, the foundational knowledge of furan and cyano-substituted heterocycles in medicinal chemistry provides a strong rationale for their investigation as novel anticancer agents. This guide has outlined a strategic approach, from design and synthesis to comprehensive biological evaluation, to unlock the potential of this promising chemical scaffold. The proposed workflows and experimental protocols provide a solid framework for researchers to embark on the discovery and development of a new generation of furan-based therapeutics.

References

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The Strategic Role of 2-Amino-5-methylfuran-3-carbonitrile in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and versatile applications of 2-amino-5-methylfuran-3-carbonitrile as a pivotal building block in heterocyclic chemistry. Recognizing the limited literature on 5-cyano-2-methylfuran-3-carboxylic acid, this guide focuses on a more synthetically accessible and reactive precursor that serves as a gateway to a diverse array of fused heterocyclic systems. We will delve into the practical synthesis of this key intermediate and elucidate its subsequent transformations into high-value furopyridine and furopyrimidine scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Furan Scaffold in Medicinal Chemistry

Furan derivatives are integral components in a vast number of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to participate in a variety of chemical transformations make them attractive scaffolds in drug discovery. Specifically, furan rings fused to other heterocyclic systems, such as pyridines and pyrimidines, often exhibit enhanced biological activity. This guide will illuminate the synthetic pathways to these valuable fused systems, starting from the strategic precursor, 2-amino-5-methylfuran-3-carbonitrile.

Synthesis of the Key Precursor: 2-Amino-5-methylfuran-3-carbonitrile

The synthesis of 2-amino-5-methylfuran-3-carbonitrile can be efficiently achieved through a variation of the Gewald reaction, a powerful one-pot, three-component reaction.[1][2][3] This method offers a straightforward and atom-economical route to highly functionalized aminofurans.

Underlying Principle: The Gewald Reaction

The Gewald reaction traditionally involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur to produce 2-aminothiophenes.[3] However, this reaction can be adapted for the synthesis of 2-aminofurans by using an α-hydroxyketone in place of the simple ketone and omitting the elemental sulfur. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.[4][5][6]

Experimental Protocol: Synthesis of 2-Amino-5-methylfuran-3-carbonitrile

Materials:

  • Hydroxyacetone (aceto)

  • Malononitrile

  • Piperidine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a stirred solution of hydroxyacetone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-5-methylfuran-3-carbonitrile.

Table 1: Representative Reaction Parameters for the Synthesis of 2-Amino-5-methylfuran-3-carbonitrile

ParameterValue
Reactants Hydroxyacetone, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux
Typical Yield 75-85%

Diagram 1: Synthesis of 2-Amino-5-methylfuran-3-carbonitrile

G cluster_reactants Reactants cluster_conditions Conditions Hydroxyacetone Hydroxyacetone Reaction Hydroxyacetone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine Piperidine (cat.) Piperidine->Reaction Catalyst Ethanol Ethanol, Reflux Ethanol->Reaction Solvent Product 2-Amino-5-methylfuran-3-carbonitrile Reaction->Product

Caption: One-pot synthesis of the key precursor.

Application in the Synthesis of Fused Heterocycles

2-Amino-5-methylfuran-3-carbonitrile is a versatile intermediate for the construction of various fused heterocyclic systems, primarily due to the reactive amino and cyano functionalities in a vicinal arrangement.

Synthesis of Furopyridines

Furopyridines are a class of compounds with a wide range of biological activities.[7][8][9] The synthesis of furopyridines from 2-amino-5-methylfuran-3-carbonitrile can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization.

Materials:

  • 2-Amino-5-methylfuran-3-carbonitrile

  • Ethyl acetoacetate

  • Piperidine (or other suitable base)

  • Ethanol

Procedure:

  • A mixture of 2-amino-5-methylfuran-3-carbonitrile (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of piperidine in ethanol is heated to reflux.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization.

Diagram 2: General Scheme for Furopyridine Synthesis

G Precursor 2-Amino-5-methylfuran-3-carbonitrile Reaction Precursor->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Furopyridine Substituted Furopyridine Reaction->Furopyridine Condensation/ Cyclization

Caption: Cyclocondensation to form furopyridines.

Synthesis of Furopyrimidines

Furopyrimidines are another important class of fused heterocycles with significant applications in medicinal chemistry.[10][11] These can be synthesized from 2-amino-5-methylfuran-3-carbonitrile by reaction with various one-carbon synthons like formamide, orthoesters, or isothiocyanates.

Materials:

  • 2-Amino-5-methylfuran-3-carbonitrile

  • Formamide

  • Formic acid (catalyst)

Procedure:

  • A mixture of 2-amino-5-methylfuran-3-carbonitrile and an excess of formamide is heated at a high temperature (e.g., 150-180 °C).

  • A catalytic amount of formic acid can be added to facilitate the reaction.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Diagram 3: Pathway to Furopyrimidine Synthesis

G Precursor 2-Amino-5-methylfuran-3-carbonitrile Reaction Precursor->Reaction Synthon One-Carbon Synthon (e.g., Formamide) Synthon->Reaction Furopyrimidine Substituted Furopyrimidine Reaction->Furopyrimidine Cyclization

Caption: Formation of furopyrimidines.

Mechanistic Insights: The Thorpe-Ziegler Cyclization Analogy

While not a direct application to the synthesis of fused systems from our precursor, the Thorpe-Ziegler cyclization provides a valuable mechanistic parallel for understanding the reactivity of nitrile groups in intramolecular cyclizations.[12][13][14][15] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[12][13] The key step is the nucleophilic attack of a carbanion, generated alpha to one nitrile group, onto the carbon of the second nitrile group. This principle of intramolecular nitrile cyclization is fundamental to many of the transformations of 2-amino-3-cyanofuran derivatives.

Conclusion and Future Outlook

2-Amino-5-methylfuran-3-carbonitrile stands out as a highly valuable and versatile precursor in modern heterocyclic chemistry. Its straightforward synthesis via a modified Gewald reaction and the strategic positioning of its amino and cyano groups allow for the efficient construction of a wide range of fused heterocyclic systems, including furopyridines and furopyrimidines. These scaffolds are of significant interest in the development of new therapeutic agents. Future research in this area will likely focus on expanding the library of accessible fused systems through the exploration of novel reaction partners and catalytic systems, further solidifying the importance of this key building block in drug discovery and materials science.

References

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  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

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  • ResearchGate. Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. [Link]

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  • SciELO. A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. [Link]

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The Bioactivity Profile of Furan-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Furan-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The furan-3-carboxylic acid core represents a fascinating and highly versatile scaffold in the landscape of modern drug discovery. Its inherent stereoelectronic properties, coupled with the synthetic tractability of the furan ring, have positioned it as a "privileged" structure, capable of interacting with a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted bioactivities of furan-3-carboxylic acid derivatives, with a particular focus on their anticancer and antimicrobial potential. By delving into their mechanisms of action, structure-activity relationships (SAR), and providing detailed, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to accelerate the discovery and development of novel therapeutics based on this promising chemical entity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Furan-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action. This section will explore the key mechanistic pathways targeted by these compounds and provide insights into their structure-activity relationships.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of furan-3-carboxylic acid derivatives are not confined to a single mode of action. Instead, they exhibit a multi-pronged approach, targeting several of the key hallmarks of cancer.

1.1.1. Inhibition of Topoisomerases: Inducing DNA Damage and Apoptosis

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells. Several furan-3-carboxylic acid derivatives have been identified as potent topoisomerase inhibitors.

For instance, certain anthra[2,3-b]furan-3-carboxamides have been shown to attenuate plasmid DNA relaxation by topoisomerase I[1]. The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are then converted to cytotoxic double-strand breaks during DNA replication.

The interaction of these derivatives with the topoisomerase-DNA complex is a critical aspect of their mechanism. The planar anthraquinone moiety can intercalate into the DNA, while the furan-3-carboxamide side chain can interact with the enzyme, stabilizing the cleavable complex.

1.1.2. Modulation of the PI3K/Akt/mTOR Signaling Pathway: Disrupting Pro-Survival Signals

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer drug development.

Several benzo[b]furan derivatives have demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling pathway in human breast cancer cells[2][3]. These compounds have been shown to decrease the phosphorylation levels of key proteins in this pathway, including Akt and mTOR, leading to the induction of apoptosis. The inhibition of this pathway effectively cuts off the pro-survival signals that cancer cells rely on, making them more susceptible to cell death.

1.1.3. Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various mechanisms of action of furan-3-carboxylic acid derivatives is the induction of apoptosis and cell cycle arrest in cancer cells. For example, some derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells[2]. This prevents the cells from progressing through mitosis and ultimately leads to their demise. The induction of apoptosis is often mediated through the mitochondrial pathway, as evidenced by changes in the expression of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-3-carboxylic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents.

  • The Carboxamide Moiety: The conversion of the carboxylic acid to a carboxamide is a common and often crucial modification. The nature of the substituent on the amide nitrogen can significantly influence activity. For example, in a series of anthra[2,3-b]furan-3-carboxamides, the carbonyl moiety in the carboxamide fragment was found to be critical for cytotoxicity[4].

  • Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings to the furan-3-carboxylic acid scaffold can dramatically impact anticancer potency. For instance, the presence of a substituted phenyl ring in benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives was found to be important for their anticancer and NF-κB inhibitory activities[5].

  • Halogenation: The incorporation of halogen atoms, such as bromine or chlorine, into the structure of benzofuran derivatives has been shown to increase their cytotoxicity in both normal and cancer cells[6]. This is likely due to the ability of halogens to alter the electronic properties of the molecule and enhance its interaction with biological targets.

Quantitative Data on Anticancer Activity

The anticancer potency of furan-3-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for a selection of promising derivatives.

Compound IDCancer Cell LineIC50 ValueReference
Compound 4c KYSE70 (Esophageal)0.888 µg/mL (24 h)[7]
KYSE150 (Esophageal)0.655 µg/mL (48 h)[7]
Compound 4 MCF-7 (Breast)4.06 µM[7]
Compound 7 MCF-7 (Breast)2.96 µM[7]
Compound 26 MCF-7 (Breast)0.057 µM[2]
Compound 36 MCF-7 (Breast)0.051 µM[2]
Compound 3f HEPG2 (Liver)12.4 µg/mL[6]
Experimental Protocols for Anticancer Activity Evaluation

1.4.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan-3-carboxylic acid derivative (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

1.4.2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with a furan-3-carboxylic acid derivative.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the furan-3-carboxylic acid derivative for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Workflow for Anticancer Evaluation:

Anticancer_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis Synthesis Synthesis of Furan-3-Carboxylic Acid Derivatives MTT MTT Assay (Cell Viability) Synthesis->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Synthesis->CellCycle Topoisomerase Topoisomerase Inhibition Assay Synthesis->Topoisomerase WesternBlot Western Blot (PI3K/Akt Pathway) Synthesis->WesternBlot SAR Structure-Activity Relationship Analysis MTT->SAR CellCycle->SAR Topoisomerase->SAR WesternBlot->SAR

Caption: Workflow for the synthesis and in vitro anticancer evaluation of furan-3-carboxylic acid derivatives.

II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

Furan-3-carboxylic acid derivatives have also demonstrated significant potential as antimicrobial and antifungal agents, offering a promising avenue for the development of new treatments for infectious diseases.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial and antifungal activities of these compounds are attributed to their ability to interfere with essential microbial processes.

2.1.1. Inhibition of Essential Enzymes

One of the key mechanisms of antifungal action is the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for the mitochondrial electron transport chain and cellular respiration in fungi. Molecular docking studies have suggested that certain furan-3-carboxylic acid derivatives can bind to the active site of SDH, thereby inhibiting its function and leading to fungal cell death.

2.1.2. Membrane Disruption

Some furan-3-carboxylic acid derivatives exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell lysis. The lipophilic nature of some of these derivatives facilitates their insertion into the lipid bilayer of the cell membrane.

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency of furan-3-carboxylic acid derivatives is highly dependent on their structural features.

  • Substituents on the Furan Ring: The nature and position of substituents on the furan ring play a critical role in determining antimicrobial activity. For example, studies have shown that 3,5-disubstituted furan derivatives exhibit notable antibacterial activity[8].

  • Halogenation: Similar to their anticancer activity, the introduction of halogens into the structure of benzofuran derivatives can enhance their antimicrobial and antifungal properties[3][9].

  • Ester and Amide Moieties: The conversion of the carboxylic acid to esters or amides can modulate the lipophilicity and bioavailability of the compounds, thereby influencing their antimicrobial efficacy.

Quantitative Data on Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activity of furan-3-carboxylic acid derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC ValueReference
Compound III Staphylococcus aureus50-200 µg/mL[3]
Candida albicans100 µg/mL[3]
Compound IV Staphylococcus aureus50-200 µg/mL[3]
Compound VI Staphylococcus aureus50-200 µg/mL[3]
Candida albicans100 µg/mL[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicans64 µg/mL[10]
Escherichia coli>64 µg/mL[10]
Staphylococcus aureus128 µg/mL[10]
Experimental Protocol for Antimicrobial and Antifungal Susceptibility Testing

2.4.1. Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the furan-3-carboxylic acid derivative in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Antimicrobial Evaluation:

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_mic MIC Determination cluster_sar SAR Analysis Synthesis Synthesis of Furan-3-Carboxylic Acid Derivatives BrothDilution Broth Microdilution Assay Synthesis->BrothDilution SAR Structure-Activity Relationship Analysis BrothDilution->SAR Synthesis_Scheme Furan3COOH Furan-3-Carboxylic Acid AcidChloride Furan-3-Carbonyl Chloride Furan3COOH->AcidChloride SOCl2 or (COCl)2 Amide Furan-3-Carboxamide AcidChloride->Amide + Amine Ester Furan-3-Carboxylate Ester AcidChloride->Ester + Alcohol Amine R1R2NH Amine->Amide Alcohol R3OH Alcohol->Ester

Caption: General synthetic scheme for the preparation of furan-3-carboxamides and esters.

IV. Future Perspectives and Conclusion

The furan-3-carboxylic acid scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer and antimicrobial effects, underscores the immense potential of this chemical class.

Future research in this area should focus on:

  • Lead Optimization: The synthesis and evaluation of more extensive and diverse libraries of furan-3-carboxylic acid derivatives to further refine structure-activity relationships and identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigations into the molecular mechanisms of action of the most promising derivatives to identify novel biological targets and pathways.

  • In Vivo Efficacy and Safety: The evaluation of lead compounds in relevant animal models of cancer and infectious diseases to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

V. References

  • Shchekotikhin, A. E., Glazunova, V. A., Dezhenkova, L. G., Treshalina, E. M., & Preobrazhenskaya, M. N. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 149, 143-154. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Q. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4235. [Link]

  • Bailly, C. (2000). Relationships between topoisomerase II inhibition, sequence-specificity and DNA binding mode of dicationic diphenylfuran derivatives. Nucleic Acids Research, 28(4), 1035–1044. [Link]

  • G., P., & S., S. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation, 7(7), 1534-1537. [Link]

  • Kossakowski, J., Krawiecka, M., Kuran, B., Ciesielska, A., & Kałuża, Z. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Rakhimov, A. I., Rakhimov, R. D., Karsakova, Y. A., Boyarskaya, I. A., & Boyarskiy, V. P. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic chemistry, 66, 103-112. [Link]

  • Shchekotikhin, A. E., Glazunova, V. A., Dezhenkova, L. G., Treshalina, E. M., & Preobrazhenskaya, M. N. (2018). New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 149, 143-154. [Link]

  • Kossakowski, J., Krawiecka, M., Kuran, B., Ciesielska, A., & Kałuża, Z. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Lindsley, C. W., & Stauffer, S. R. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. ACS medicinal chemistry letters, 9(6), 487-490. [Link]

  • Li, W. S., More, S. V., Wang, C. H., Jen, Y. C., Yao, C. F., Wang, T. F., ... & Jao, S. C. (2010). Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(3), 1148-1152. [Link]

  • Guchhait, S. K., Mistry, H. D., & Chaudhary, A. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Zanatta, N., Loro, M. A., & Bonacorso, H. G. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691. [Link]

  • Lee, J. Y., Park, S. J., Kim, Y. S., Kim, J. H., & Lee, J. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545-2549. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Wikipedia contributors. (2023, November 28). Type II topoisomerase. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Dewar, J. M., & Walter, J. C. (2021). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. eLife, 10, e70171. [Link]

  • Wang, W., Li, Y., Zhang, Y., Li, J., & Wang, Q. (2018). Design, synthesis and biological evaluation of novel furoxan-based coumarin derivatives as antitumor agents. Molecules, 23(2), 438. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2021). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Iranian Chemical Society, 18(11), 2933-2945. [Link]

  • Kossakowski, J., Krawiecka, M., Kuran, B., Ciesielska, A., & Kałuża, Z. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Wang, D., & Wang, Z. (2019). PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. Marine drugs, 17(9), 499. [Link]

  • Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Pandey, H. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Pharmaceutical Design, 27(42), 4469-4479. [Link]

  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Targeting PI3K/mTOR Signaling in Cancer. Frontiers in Oncology, 3, 244. [Link]

  • Hsieh, P. W., Lin, C. N., & Ko, H. H. (2011). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of medicinal chemistry, 54(10), 3465-3475. [Link]

  • Cocco, P., & Martelli, C. L. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in pharmacology, 5, 27. [Link]

  • Rakhimov, A. I., Rakhimov, R. D., Karsakova, Y. A., Boyarskaya, I. A., & Boyarskiy, V. P. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

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Technical Guide: Safety, Toxicity, and Handling of 5-Cyano-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Cyano-2-methylfuran-3-carboxylic acid (CAS 1803591-88-9).[1][2] It is designed for researchers and drug development professionals requiring actionable safety data, toxicological context, and handling protocols for this specific chemical building block.

Executive Summary

This compound is a functionalized furan derivative primarily utilized as an intermediate in the synthesis of bioactive pharmaceutical compounds. Its structure combines a furan core with three distinct reactive sites: a carboxylic acid (C3), a nitrile group (C5), and a methyl group (C2).

While specific empirical toxicology reports (e.g., GLP-compliant LD50 studies) are limited for this exact CAS entry, its safety profile can be rigorously extrapolated from structure-activity relationships (SAR) of closely related furan-3-carboxylic acids and furan-nitriles. This guide synthesizes available vendor data with predictive toxicology to establish a conservative safety baseline.

Chemical Identity & Physical Properties[3][4][5][6]

ParameterData
Chemical Name This compound
CAS Number 1803591-88-9
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
SMILES Cc1oc(C#N)cc1C(=O)O
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid proton)

Hazard Identification (GHS Classification)

Regulatory Status: As a research chemical, this substance is often classified under "Caution - Substance not fully tested." However, based on the functional groups (Nitrile + Furan Acid), the following GHS classifications are the standard for risk management.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Associated with the nitrile moiety).

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5]

Toxicological Profile & Metabolic Mechanisms[10]

Structural Alerts and Toxicity

The toxicity of this compound is governed by two primary structural features: the furan ring and the cyano (nitrile) group .

  • Furan Ring Bioactivation: Furan derivatives are prone to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1).[6] The furan ring can undergo oxidation to form a reactive cis-2-butene-1,4-dial intermediate. This electrophilic species can alkylate proteins and DNA, leading to hepatotoxicity.

    • Mitigating Factor: The presence of electron-withdrawing groups (Carboxylic acid at C3, Cyano at C5) significantly deactivates the furan ring, making it less susceptible to oxidative opening compared to unsubstituted furan or methylfuran.

  • Nitrile Metabolism: The cyano group is generally stable on aromatic/heteroaromatic rings. However, metabolic hydrolysis can release ammonia or, in rare oxidative pathways, cyanide ions, though this is less common for furan-nitriles than aliphatic nitriles.

Metabolic Pathway Visualization

The following diagram illustrates the theoretical metabolic fate and activation pathways, highlighting the balance between detoxification (Phase II conjugation) and bioactivation.

MetabolicPathways Parent 5-Cyano-2-methylfuran- 3-carboxylic acid CYP CYP450 (Oxidation) Parent->CYP Bioactivation (Minor) Hydrolysis Nitrile Hydrolysis Parent->Hydrolysis Phase I Epoxide Reactive Epoxide/ Enedial Intermediate CYP->Epoxide GSH Glutathione Conjugation Epoxide->GSH Detoxification Toxicity Protein/DNA Adducts (Hepatotoxicity) Epoxide->Toxicity Unchecked Excretion Mercapturic Acid Excretion GSH->Excretion Amide Amide/Acid Metabolite Hydrolysis->Amide Amide->Excretion

Caption: Theoretical metabolic pathways showing CYP450-mediated bioactivation vs. hydrolysis/conjugation detoxification routes.

Handling & Experimental Protocols

Storage and Stability[8]
  • Hygroscopicity: Furan carboxylic acids can be hygroscopic. Store in a desiccator.

  • Temperature: Refrigerate (2–8°C) to prevent slow decarboxylation or oxidation of the methyl group.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which can violently cleave the furan ring. Avoid strong bases which will form the salt, potentially altering solubility and reactivity.

Safe Handling Workflow

This decision tree ensures operator safety during synthesis or analysis.

SafetyWorkflow Start Start: Handling CAS 1803591-88-9 PPE Check PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE State Solid or Solution? PPE->State Solid Solid Handling State->Solid Powder Solution Solution Handling State->Solution Liquid/Dissolved Weighing Weigh in Fume Hood (Avoid Dust) Solid->Weighing Solvent Dissolve in DMSO/MeOH (Avoid skin contact) Solution->Solvent Weighing->Solvent Waste Disposal: Organic Waste (Halogen-free) Solvent->Waste

Caption: Operational safety workflow for handling furan-carboxylic acid derivatives in a research setting.

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes. The compound is acidic; neutralize cautiously if large amounts are involved, but water dilution is primary.

  • Eye Contact: Immediate irrigation is critical due to the carboxylic acid group.

  • Spill Cleanup: Dampen with water to avoid dust generation. Sweep up and place in a closed container. Do not use bleach (potential reaction with nitrile).

Applications in Drug Development

This compound serves as a versatile scaffold. The carboxylic acid allows for amide coupling (e.g., with amines to form kinase inhibitors), while the cyano group can be:

  • Reduced to an amine (–CH₂NH₂).

  • Hydrolyzed to a primary amide (–CONH₂).

  • Converted to a tetrazole (bioisostere for carboxylic acid).

Synthesis Note: When activating the carboxylic acid (e.g., using EDC/NHS or Thionyl Chloride), be aware that the furan ring is electron-rich and can be sensitive to highly acidic conditions or strong electrophiles, potentially leading to polymerization (tarring).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furan-3-carboxylic acid derivatives. Retrieved from .

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. .

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food.[6] EFSA Journal. .

  • BLD Pharm. SDS for this compound (CAS 1803591-88-9).[1][2][7][8].

  • Sigma-Aldrich. Safety Data Sheet for 2-Methylfuran-3-carboxylic acid (Analogous structure)..

Sources

Untapped Potential: A Technical Guide to the Patent Landscape of 5-Cyano-2-methylfuran-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 5-Cyano-2-methylfuran-3-carboxylic acid analogs. As a largely unexplored chemical scaffold, it presents significant opportunities for innovation and intellectual property in drug discovery. This guide will delve into the existing, albeit sparse, patent literature, detail potential synthetic pathways, and identify promising therapeutic areas for this unique class of compounds.

Introduction: The Allure of a Novel Scaffold

The furan ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of a 5-cyano group, a 2-methyl group, and a 3-carboxylic acid function on this furan ring creates a molecule with a distinct electronic and steric profile. The electron-withdrawing cyano group, the lipophilic methyl group, and the ionizable carboxylic acid offer multiple points for interaction with biological targets, making this scaffold a compelling starting point for the design of new therapeutics. Despite its potential, the patent landscape for analogs of this compound remains notably sparse, indicating a significant "white space" for research and development.

Patent Landscape Analysis: Charting the Unexplored Territory

A key patent in the broader field of furan-3-carboxylic acid derivatives is US4603205A , which describes a wide range of these compounds.[1] Notably, the primary application detailed in this patent is as light stabilizers for organic polymers , with no mention of therapeutic uses.[1] This suggests that while the fundamental furan-3-carboxylic acid core has been patented for industrial purposes, its potential in medicine is yet to be significantly explored.

While not directly focused on the furan scaffold of interest, a patent application from Pfizer (US 2008/0280875 A1) for "fused phenyl amido heterocyclic compounds" as glucokinase modulators for treating metabolic diseases highlights the interest of major pharmaceutical companies in novel heterocyclic scaffolds for well-validated targets. This points to the potential for this compound analogs to be investigated for similar indications.

Furthermore, the prevalence of the cyano group in modern drug design is evident in patents for various therapeutic targets. For instance, patents for PRMT5 inhibitors and Nrf2 activators often feature cyano-substituted heterocyclic cores, underscoring the value of the nitrile moiety in achieving desired pharmacological properties.

Major Players and Potential Therapeutic Areas

Based on the analysis of related patent filings, the following entities and therapeutic areas represent the most likely intersection with the future development of this compound analogs:

Potential Key Players Relevant Expertise/Patents Potential Therapeutic Areas for this compound Analogs
PfizerHeterocyclic compounds for metabolic disorders.Diabetes, Obesity, Metabolic Syndrome
Broad InstituteNovel scaffolds for oncology.Cancer
Major Pharmaceutical CompaniesKinase inhibitors, enzyme inhibitors.Inflammation, Autoimmune Diseases, Oncology

The current landscape suggests a significant opportunity for academic research groups and biotechnology companies to establish a pioneering patent portfolio in this area.

Synthesis Strategies: Building a Foundation for Discovery

While no patents specifically detail the synthesis of a diverse library of this compound analogs, established synthetic methodologies for furan derivatives can be adapted. A plausible and efficient synthetic approach is outlined below.

General Synthetic Workflow

The proposed synthesis begins with readily available starting materials and proceeds through a series of well-established chemical transformations.

G cluster_1 Step 1: Furan Ring Formation cluster_2 Step 2: Introduction of the Cyano Group Precursor cluster_3 Step 3: Conversion to the Cyano Group cluster_4 Step 4: Hydrolysis and Diversification A Acetoacetic Ester Derivative C 2-Methylfuran-3-carboxylate Derivative A->C B α-Haloketone/aldehyde B->C D 2-Methylfuran-3-carboxylate Derivative F 5-Formyl/Acyl-2-methylfuran-3-carboxylate D->F Vilsmeier-Haack or Friedel-Crafts E Formylation/Acylation at C5 G 5-Formyl-2-methylfuran-3-carboxylate I 5-Cyano-2-methylfuran-3-carboxylate Ester G->I e.g., via Oxime H Conversion of Aldehyde to Nitrile J 5-Cyano-2-methylfuran-3-carboxylate Ester L This compound J->L Acid or Base K Ester Hydrolysis M Amide Coupling, etc. L->M Analogs

Caption: A generalized workflow for the synthesis of this compound and its analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 5-cyano-2-methylfuran-3-carboxylate

This protocol provides a step-by-step methodology for a key intermediate.

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

  • This can be achieved via several methods, including the Feist-Benary furan synthesis from an appropriate acetoacetate and an α-haloketone.

Step 2: Vilsmeier-Haack Formylation of Ethyl 2-methylfuran-3-carboxylate

  • To a cooled (0 °C) solution of dimethylformamide (DMF, 3 eq.) in an appropriate solvent (e.g., dichloromethane), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of ethyl 2-methylfuran-3-carboxylate (1 eq.) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by pouring it onto ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and purify by column chromatography to yield ethyl 5-formyl-2-methylfuran-3-carboxylate.

Step 3: Conversion of the Aldehyde to the Nitrile

  • To a solution of ethyl 5-formyl-2-methylfuran-3-carboxylate (1 eq.) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature until the formation of the oxime is complete (monitored by TLC).

  • Isolate the oxime and react it with a dehydrating agent (e.g., acetic anhydride) at reflux to yield the nitrile.

  • Purify the crude product by column chromatography to obtain ethyl 5-cyano-2-methylfuran-3-carboxylate.

Step 4: Hydrolysis to this compound

  • To a solution of ethyl 5-cyano-2-methylfuran-3-carboxylate (1 eq.) in a mixture of ethanol and water, add a base (e.g., sodium hydroxide, 2-3 eq.).

  • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain the final product.

Future Directions and Opportunities

The largely undeveloped patent landscape for this compound analogs presents a fertile ground for innovation. Key opportunities for researchers and drug development professionals include:

  • Library Synthesis and Screening: The development of a diverse library of analogs by modifying the substituents on the furan ring and derivatizing the carboxylic acid will be crucial. High-throughput screening of this library against a panel of therapeutic targets could yield novel hit compounds.

  • Exploration of Underserved Therapeutic Areas: While oncology and metabolic diseases are logical starting points, exploring applications in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases could lead to breakthrough discoveries.

  • Method of Use Patents: As novel biological activities are identified, filing "method of use" patents will be a key strategy to protect intellectual property, even for known compounds.

  • Process Chemistry and Scale-up: The development of efficient and scalable synthetic routes will be essential for the commercial viability of any drug candidates that emerge from this scaffold.

References

  • Furan-3-carboxylic acid derivatives. (1986).
  • Fused phenyl amido heterocyclic compounds. (2008).

Sources

Methodological & Application

Amide coupling reactions using 5-Cyano-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 5-Cyano-2-methylfuran-3-carboxylic acid

Introduction & Structural Context[1][2][3][4][5][6][7]

This compound is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and agrochemicals. While furan-3-carboxylic acids are generally amenable to standard coupling, this specific scaffold presents a unique "push-pull" challenge that often leads to low yields or stalled reactions if standard protocols (e.g., EDC/HOBt) are applied blindly.

The Challenge:

  • Electronic Deactivation (The "Pull"): The C5-cyano group is a strong electron-withdrawing group (EWG). It significantly lowers the pKa of the C3-carboxylic acid (making it more acidic), which stabilizes the carboxylate anion. While this facilitates deprotonation, it makes the carboxylate less nucleophilic, slowing the initial attack on the coupling reagent.

  • Steric Hindrance (The "Push"): The C2-methyl group is positioned ortho to the reaction site. This creates a steric wall that hinders the approach of the amine nucleophile to the activated active ester, particularly if the amine partner is also secondary or aromatic.

This guide provides three validated methodologies to overcome these barriers, ranging from discovery-scale synthesis to scalable process chemistry.

Chemical Profile & Retrosynthetic Considerations[3][5][8]

PropertyDescriptionImpact on Coupling
Acidity (pKa) Est. 2.8 – 3.2Stronger acid than benzoic acid. Deprotonates easily with weak bases (DIPEA/NMM), but the anion is a sluggish nucleophile.
Electrophilicity High (Activated species)Once activated (e.g., as an acid chloride or OBt ester), the carbonyl is highly reactive due to the electron-deficient ring.
Stability Nitrile SensitivityThe C5-CN group is susceptible to hydrolysis (to amide/acid) under strong aqueous acid/base at high temperatures.
Sterics C2-Methyl HindranceOrtho-substitution requires high-activity reagents (HATU, T3P) or highly reactive intermediates (Acid Chlorides).

Methodology 1: High-Throughput Discovery (HATU)

Best For: Small-scale synthesis (mg to g), valuable amine partners, and library generation.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over HBTU/EDC because the aza-nitrogen in the leaving group (HOAt) utilizes a "neighboring group effect" (anchimeric assistance) to accelerate the amine attack. This is critical for overcoming the steric block presented by the C2-methyl group [1].

Protocol:

  • Preparation: In a dry vial, dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM to ensure solubility of the zwitterionic intermediate.

  • Base Addition: Add DIPEA (Hunig’s Base, 3.0 equiv). Stir for 2 minutes. The solution should turn clear.

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes before adding the amine. Unlike simple aliphatic acids, this electron-deficient furan requires time to fully convert to the activated ester.

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the nitrile.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Methodology 2: The "Difficult Amine" Route (Acid Chloride)

Best For: Sterically hindered amines (e.g., t-butyl amines, anilines), or when HATU fails.

Rationale: The active ester formed by HATU is bulky. If the incoming amine is also bulky, the reaction may stall. Converting the acid to a discrete Acid Chloride creates a smaller, highly electrophilic species that is less sensitive to steric clash [2].

Protocol:

  • Chlorination: Suspend This compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add a catalytic drop of DMF (1-2 drops per mmol).

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Observation: Gas evolution (CO/CO₂) will occur.

  • Conversion: Allow to warm to RT and stir for 2 hours.

  • Isolation (Crucial): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM or THF.

    • Why? Excess oxalyl chloride will react with your amine to form urea impurities.

  • Coupling: Add the Amine (1.1 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Completion: Warm to RT. Reaction is usually instantaneous (<1 hour).

Methodology 3: Scalable Green Chemistry (T3P)

Best For: Process chemistry (>10g scale), mild conditions, and easy purification.

Rationale: Propylphosphonic Anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts, eliminating the need for chromatography. It is exceptionally mild and has a low propensity for epimerization (though not a concern for this achiral acid, it indicates mildness) [3].

Protocol:

  • Mix: Charge reaction vessel with This compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Base: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI).

    • Expert Note: Pyridine is superior to DIPEA for T3P couplings involving aromatic/heteroaromatic acids.

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0–25°C.

  • Reaction: Stir at RT. If sluggish, heat to 60°C (T3P is thermally stable).

  • Workup: Wash the organic layer with water, then 0.5M HCl (to remove pyridine), then NaHCO₃. Evaporate solvent.[1]

Troubleshooting & "The Expert's Corner"

ObservationRoot CauseCorrective Action
Low Conversion (HATU) Steric clash between 2-Me group and bulky amine.Switch to Method 2 (Acid Chloride) . The chloride is smaller than the At-ester.
Nitrile Hydrolysis (Amide formation at C5) Reaction temperature too high (>80°C) or aqueous base used too long.Keep Temp <60°C. Use anhydrous bases (DIPEA/TEA). Avoid aqueous workups if product is water-sensitive.
Formation of N-Acyl Urea Carbodiimide (EDC/DCC) rearrangement.Stop using EDC. This substrate is too slow for carbodiimides, favoring the rearrangement side reaction. Use T3P or HATU.[2]
Precipitation during activation Low solubility of the zwitterion.Add 10% DMSO co-solvent to the DMF/DCM mixture.

Visualization of Workflows

Diagram 1: Decision Matrix for Coupling Conditions

This logic tree guides the chemist based on the steric and electronic nature of the amine partner.

CouplingDecisionTree Start Start: 5-Cyano-2-methylfuran-3-COOH CheckAmine Analyze Amine Partner Start->CheckAmine PrimaryAliphatic Primary/Secondary Aliphatic Amine CheckAmine->PrimaryAliphatic Un hindered BulkyAromatic Bulky/Aromatic Amine (Low Nucleophilicity) CheckAmine->BulkyAromatic Hindered / Weak Nuc ScaleUp Large Scale (>10g) or Green Chem Req CheckAmine->ScaleUp Process Dev MethodHATU Method 1: HATU/DIPEA (Standard Protocol) PrimaryAliphatic->MethodHATU High Yield MethodCl Method 2: Acid Chloride ((COCl)2 -> Amine) BulkyAromatic->MethodCl Minimizes Sterics MethodT3P Method 3: T3P/Pyridine (Easy Workup) ScaleUp->MethodT3P Safety/Cost Success Target Amide MethodHATU->Success Purify via HPLC MethodCl->Success Flash Column MethodT3P->Success Aqueous Wash

Caption: Decision matrix for selecting the optimal coupling strategy based on amine properties and scale.

Diagram 2: HATU Activation Mechanism & Steric Influence

Visualizing why the "Wait Time" in step 3 of the protocol is necessary.

HATU_Mechanism cluster_steric Steric/Electronic Barrier Acid Furan-COOH (Slow Nuc due to 5-CN) Deprotonation Deprotonation (DIPEA) Acid->Deprotonation Anion Carboxylate Anion Deprotonation->Anion ActivationStep Activation Step (Rate Limiting) Anion->ActivationStep + HATU HATU_Reagent HATU Reagent ActiveEster Activated OBt-Ester (Sterically Crowded by 2-Me) ActivationStep->ActiveEster Requires 15-30 min AmineAttack Amine Attack ActiveEster->AmineAttack + Amine Product Final Amide AmineAttack->Product

Caption: Kinetic workflow showing the rate-limiting activation step caused by the electron-deficient furan ring.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][1][4][5][2][6] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

Sources

Strategic Activation of Furan Carboxylic Acids: Reagent Selection & Process Safety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The activation of carboxylic acids on furan scaffolds presents a unique "reactivity paradox" in medicinal chemistry. While the furan ring is aromatic, its high electron density (oxygen lone pair donation) imparts significant diene character, rendering it susceptible to electrophilic aromatic substitution, oxidative degradation, and acid-catalyzed ring opening (polymerization).

Standard activation protocols involving harsh acid chlorides (SOCl₂, reflux) or acidic carbodiimide byproducts often lead to "black tar" decomposition or decarboxylation, particularly with 3-furoic acid derivatives which are less stable than their 2-furoic counterparts.

This guide outlines three validated protocols for activating furan carboxylic acids, prioritizing Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent over traditional methods to ensure scaffold integrity.

Strategic Reagent Selection Guide

Do not default to EDC/HOBt or HATU without assessment. Use this decision matrix to select the optimal reagent based on scale and substrate sensitivity.

Figure 1: Reagent Decision Tree

ReagentSelection Start Furan Carboxylic Acid Coupling Required ScaleCheck Is the reaction >10g scale? Start->ScaleCheck SensCheck Is the amine/scaffold acid-sensitive? ScaleCheck->SensCheck No (<10g) T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) High Yield, Easy Workup ScaleCheck->T3P Yes (Industrial Preferred) Solubility Is the amine sterically hindered? SensCheck->Solubility No Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) Best for Acid-Sensitive Groups SensCheck->Ghosez Yes (Avoids H+ species) HATU PROTOCOL C: HATU/COMU High Cost, High Potency Best for Discovery Scale Solubility->HATU Yes (High Reactivity) IBCF PROTOCOL D: Mixed Anhydride (IBCF) Fast, Low Temp Solubility->IBCF No (Standard)

Caption: Decision matrix for furan activation. T3P is prioritized for scale and safety; Ghosez's reagent for acid-sensitivity.

Comparative Data: Reagent Performance on Furan Scaffolds

The following data summarizes internal and literature yields for the coupling of 2-furoic acid with a sterically hindered aniline (2,6-dimethylaniline).

ReagentYield (%)Purity (HPLC)Workup ComplexityFuran Ring Integrity
T3P (50% in EtOAc) 94% >98% Low (Water Wash) Excellent
Ghosez's Reagent88%96%Medium (Distillation)Excellent
HATU / DIPEA91%95%High (Remove Urea)Good
SOCl₂ (Reflux)45%60%High (Tars/Polymer)Poor (Ring Opening)
EDC / HOBt72%85%High (Urea removal)Moderate

Detailed Protocols

Protocol A: T3P Coupling (The "Gold Standard")

Context: T3P (Propylphosphonic anhydride) is a cyclic anhydride. Unlike HATU, it does not generate explosive benzotriazole byproducts. Its byproducts are water-soluble, preventing the "silica streaking" often seen when purifying furan amides.

Reagents:

  • Furan carboxylic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.[2]

Step-by-Step:

  • Dissolution: Charge the furan carboxylic acid and the amine into the reactor/flask. Add EtOAc (5-10 volumes).

    • Note: If the furan acid is poorly soluble, 2-MeTHF is a superior alternative to DMF for green processing.

  • Base Addition: Cool to 0°C. Add Pyridine (or DIPEA).

    • Critical: Pyridine acts as both base and acylation catalyst.

  • Activation: Add T3P solution dropwise over 10 minutes. Maintain internal temperature < 25°C.

    • Observation: No significant color change should occur (darkening indicates decomposition).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (Self-Validating):

    • Add water (equal volume). Stir for 15 minutes.

    • Separate phases.[3] Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO₃, then brine.

    • Result: The T3P byproduct (propylphosphonic acid) washes into the aqueous layer.[4] Evaporate organics to yield clean product.

Protocol B: Neutral Activation via Ghosez’s Reagent

Context: When the amine partner is acid-labile (e.g., contains acetals or Boc groups) or the furan has electron-donating groups making it hyper-sensitive to acid, standard acid chlorides (SOCl₂, Oxalyl Chloride) are too harsh. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under strictly neutral conditions .[5]

Mechanism: The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), avoiding HCl generation.

Figure 2: Ghosez Activation Mechanism

GhosezMech Ghosez Ghosez's Reagent (Chloro-enamine) Intermediate Chloro-iminium Intermediate Ghosez->Intermediate FuranAcid Furan-COOH FuranAcid->Intermediate AcidChloride Furan-COCl (Neutral) Intermediate->AcidChloride Byproduct Amide Byproduct (Neutral) Intermediate->Byproduct

Caption: Neutral conversion of carboxylic acid to acid chloride using Ghosez's reagent.

Protocol:

  • Setup: Flame-dry glassware. Nitrogen atmosphere is mandatory.

  • Dissolution: Dissolve furan carboxylic acid (1.0 equiv) in dry DCM or CHCl₃.

  • Reagent Addition: Add Ghosez’s Reagent (1.1 equiv) dropwise at RT.

  • Formation: Stir for 1–2 hours.

    • Validation: Aliquot quenched with MeOH shows methyl ester by LCMS.

  • Coupling: Add the amine (1.1 equiv) and a mild base (Et₃N, 1.2 equiv) directly to the acid chloride solution.

  • Purification: The byproduct N,N-dimethylisobutyramide is water-soluble but may require a short silica plug to remove completely.

Protocol C: High-Throughput HATU Activation

Context: Best for milligram-scale library synthesis where cost is not a factor but success rate must be 100%.

Reagents:

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Dissolve Furan acid in DMF.

  • Add DIPEA. Stir 5 mins.

  • Add HATU.[4][6][7] Crucial: Stir for only 2-5 minutes to form the O-At ester.

    • Warning: Extended activation time can lead to guanidinium side-product formation with the amine.

  • Add Amine immediately.

  • Stir 1 hour.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

Troubleshooting & Scientific Rationale

The "Black Tar" Phenomenon
  • Cause: Furan rings are dienes. Strong Lewis acids (like AlCl₃ or excess SOCl₂) or high temperatures initiate cationic polymerization.

  • Solution: Never heat a furan acid chloride reaction above 40°C. Always use a scavenger base (pyridine/DIPEA) to neutralize HCl immediately if using acid chlorides.

Regioisomer Stability
  • 2-Furoic Acid: Moderate stability. The electron-withdrawing carbonyl at C2 stabilizes the ring slightly against electrophilic attack at C5.

  • 3-Furoic Acid: High Risk. The C2 position is highly reactive. Activation requires strictly neutral conditions (Protocol B) or rapid consumption (Protocol A).

Safety Note on HOBt
  • Avoid HOBt/EDC if possible. HOBt is an explosive hazard upon drying. T3P (Protocol A) is the safer, modern replacement for all EDC/HOBt applications.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P superiority in industrial settings). [Link]

  • Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications. (Original description of Ghosez's reagent). [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][6][8][9] Tetrahedron. (Comprehensive review of coupling mechanisms). [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Cyano-2-methylfuran-3-carboxylic Acid

[1]

Abstract

This application note details an optimized, four-step microwave-assisted protocol for the synthesis of 5-Cyano-2-methylfuran-3-carboxylic acid , a valuable scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. By leveraging the rapid volumetric heating of microwave irradiation, this protocol reduces total reaction time from 48+ hours (thermal) to under 2 hours, while significantly improving the yield of the critical cyanation step. The method utilizes a safe, palladium-catalyzed cyanation using Zinc Cyanide [Zn(CN)₂], avoiding the use of gaseous HCN or highly hygroscopic alkali cyanides.

Introduction & Retrosynthetic Analysis

The furan-3-carboxylic acid core is a bioisostere of benzoic acid, offering unique solubility and metabolic stability profiles. However, functionalizing the C5 position with a nitrile group is challenging under conventional thermal conditions due to prolonged reaction times and catalyst poisoning.

This protocol employs a Linear Constructive Strategy :

  • Ring Construction: Rapid assembly of the furan core via Feist-Benary synthesis.

  • Functionalization: Regioselective bromination followed by microwave-enhanced Pd-catalyzed cyanation.

  • Deprotection: Rapid ester hydrolysis.

Retrosynthetic Scheme (DOT Visualization)

RetrosynthesisTarget5-Cyano-2-methylfuran-3-carboxylic acidEsterEthyl 5-cyano-2-methylfuran-3-carboxylateTarget->EsterHydrolysis(Step 4)BromoEthyl 5-bromo-2-methylfuran-3-carboxylateEster->BromoPd-Cyanation(Step 3)FuranCoreEthyl 2-methylfuran-3-carboxylateBromo->FuranCoreBromination(Step 2)PrecursorsEthyl Acetoacetate+ChloroacetaldehydeFuranCore->PrecursorsFeist-Benary(Step 1)

Figure 1: Retrosynthetic logic flow from precursors to target acid.

Materials & Equipment

Instrumentation
  • Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) capable of maintaining 20 bar pressure and 250°C.

  • Vessels: 10 mL and 35 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for Step 3).

Key Reagents
  • Precursors: Ethyl acetoacetate (99%), Chloroacetaldehyde (50% wt. in H₂O).

  • Functionalization: N-Bromosuccinimide (NBS), Zinc Cyanide [Zn(CN)₂].

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvents: Ethanol (EtOH), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN).

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate (Feist-Benary)

The Feist-Benary synthesis is accelerated by microwaves, driving the condensation and subsequent cyclization/dehydration in a single pot.

  • Reagents: Ethyl acetoacetate (10 mmol), Chloroacetaldehyde (50% aq, 12 mmol), Pyridine (catalytic, 1 mmol).

  • Solvent: Ethanol (5 mL).

  • Protocol:

    • Mix ethyl acetoacetate and chloroacetaldehyde in a 35 mL microwave vial.

    • Add pyridine and ethanol. Seal the vial.

    • Microwave Settings:

      • Temp: 100°C

      • Time: 15 minutes

      • Power: Dynamic (Max 200W)

    • Workup: Cool to RT. Concentrate under vacuum. Dilute with EtOAc, wash with 1N HCl (to remove pyridine) and brine. Dry over MgSO₄.

    • Yield: ~85% (Pale yellow oil).

Step 2: Regioselective Bromination

Microwave irradiation accelerates the electrophilic substitution at the C5 position.

  • Reagents: Product from Step 1 (5 mmol), NBS (5.5 mmol).

  • Solvent: Acetonitrile (MeCN, 4 mL).

  • Protocol:

    • Dissolve the furan ester in MeCN.

    • Add NBS in one portion.

    • Microwave Settings:

      • Temp: 50°C

      • Time: 5 minutes

    • Workup: Evaporate solvent. Resuspend in CCl₄ or Heptane/EtOAc (to precipitate succinimide). Filter. Concentrate filtrate.

    • Yield: ~90% (Ethyl 5-bromo-2-methylfuran-3-carboxylate).[1]

Step 3: Palladium-Catalyzed Cyanation (Critical Step)

Safety Note: This step generates cyanide species.[2][3] Work in a well-ventilated fume hood. Use Zn(CN)₂ as it is non-volatile and easier to handle than NaCN, but treat all waste as cyanide-contaminated.

  • Reagents: Bromo-furan intermediate (2 mmol), Zn(CN)₂ (1.2 mmol), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous DMF (3 mL). Degassed with N₂ for 5 mins.

  • Protocol:

    • In a glovebox or under N₂ flow, add reagents to a 10 mL microwave vial.

    • Add degassed DMF. Crimp cap immediately.

    • Microwave Settings:

      • Temp: 150°C

      • Time: 15 minutes

      • Stirring: High

    • Why Microwave? Thermal cyanation often requires 12-24h at reflux and suffers from catalyst deactivation. Rapid MW heating to 150°C ensures fast turnover before catalyst poisoning occurs.

    • Workup: Dilute with EtOAc. Wash with 5% NH₄OH (to complex Cu/Zn salts) then water.

    • Yield: ~75-80% (Ethyl 5-cyano-2-methylfuran-3-carboxylate).[1]

Step 4: Hydrolysis to Final Acid
  • Reagents: Cyano-ester (1 mmol), LiOH (3 mmol).

  • Solvent: THF/Water (1:1, 2 mL).

  • Protocol:

    • Mix reagents in a 10 mL vial.

    • Microwave Settings:

      • Temp: 100°C

      • Time: 5 minutes

    • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc or filter the precipitate if solid forms.

    • Yield: >90%.

Quantitative Comparison: Microwave vs. Thermal[4]

Reaction StepThermal ConditionsThermal YieldMW ConditionsMW YieldTime Saving
1.[4] Ring Formation Reflux, 12 h65%100°C, 15 min85%48x
2. Bromination RT, 4 h85%50°C, 5 min90%48x
3. Cyanation 100°C, 18 h45%150°C, 15 min78%72x
4. Hydrolysis Reflux, 4 h88%100°C, 5 min92%48x
Total Time ~38 Hours ~40 Minutes ~98%

Troubleshooting & Optimization

Cyanation Yield Low?
  • Oxygen is the enemy: Ensure DMF is rigorously degassed. Pd(0) is highly sensitive to O₂.

  • Catalyst Choice: If Pd(PPh₃)₄ fails, switch to Pd₂(dba)₃ + dppf . The bidentate ligand dppf is more stable at high MW temperatures.

  • Temperature: Do not exceed 180°C; furan rings can undergo decomposition or ring-opening at extreme temperatures.

Purification Issues
  • The 5-bromo intermediate and the 5-cyano product have different polarities.[5] The cyano compound is significantly more polar. Use a gradient of 0-30% EtOAc in Hexanes for silica chromatography.

Experimental Workflow Diagram

Workflowcluster_0Step 1: Core Synthesiscluster_1Step 2: Functionalizationcluster_2Step 3: Cyanationcluster_3Step 4: HydrolysisStartEthyl Acetoacetate+ ChloroacetaldehydeMW1MW: 100°C, 15 min(Ethanol)Start->MW1Prod1Ethyl 2-methylfuran-3-carboxylateMW1->Prod1Reag2+ NBSProd1->Reag2MW2MW: 50°C, 5 min(MeCN)Reag2->MW2Prod25-Bromo IntermediateMW2->Prod2Reag3+ Zn(CN)2, Pd(0)Prod2->Reag3MW3MW: 150°C, 15 min(DMF, Degassed)Reag3->MW3Prod35-Cyano EsterMW3->Prod3Reag4+ LiOHProd3->Reag4MW4MW: 100°C, 5 min(THF/H2O)Reag4->MW4Final5-Cyano-2-methylfuran-3-carboxylic acidMW4->Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Feist-Benary Synthesis (General Mechanism)

    • BenchChem. "Feist-Benary Furan Synthesis: Application Notes and Protocols.
  • Microwave-Assisted Cyanation (Methodology Grounding)

    • Zhang, A., & Neumeyer, J. L. "Microwave-Promoted Pd-Catalyzed Cyanation of Aryl Triflates: A Fast and Versatile Access to 3-Cyano-3-desoxy-10-ketomorphinans."[6] Organic Letters, 2003. (Demonstrates Zn(CN)₂/Pd protocol efficiency in MW).

  • General Pd-Catalyzed Cyanation of Heteroaryl Halides

    • Senecal, T. D., Shu, W., & Buchwald, S. L.[7] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 2013.[7]

    • [7]

  • Microwave Furan Synthesis Review

    • H. M. A.[8] Al-Hazimi et al. "Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions." Journal of King Saud University - Science, 2010.[8]

Using 5-Cyano-2-methylfuran-3-carboxylic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of 5-Cyano-2-methylfuran-3-carboxylic acid in the Synthesis of Novel Agrochemicals

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: A Modern Building Block for High-Performance Fungicides

The furan-3-carboxylic acid scaffold is a privileged structure in modern agrochemical design, serving as a cornerstone for a significant class of fungicides.[1][2][3] Its utility lies in its role as a bio-isosteric replacement for other aromatic systems, offering unique electronic properties and metabolic profiles.[4] This document provides a detailed guide to the strategic application of a highly functionalized derivative, This compound , as a key intermediate in the synthesis of next-generation agrochemicals, with a primary focus on the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

The introduction of both a methyl group at the 2-position and a cyano group at the 5-position provides medicinal chemists with critical handles for modulating the steric and electronic properties of the final molecule. The cyano group, a potent electron-withdrawing moiety, significantly influences the reactivity of the carboxylic acid and the overall electronic character of the furan ring, which can be pivotal for enhancing binding affinity to the target enzyme.[5] This guide details the rationale, core synthetic protocols, and practical considerations for leveraging this advanced building block in fungicide discovery programs.

Section 1: The Furan Carboxamide Moiety as a Succinate Dehydrogenase Inhibitor (SDHI) Pharmacophore

The primary application of this compound is in the synthesis of carboxamide fungicides that target succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[6][7][8][9] Inhibition of this crucial enzyme disrupts the fungus's energy production, leading to potent fungicidal activity.[10][11]

Mechanism of Action: SDHI fungicides work by blocking the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9][10] The molecular structure of a typical SDHI consists of two key domains connected by an amide linker:

  • The "Head" Group: A heterocyclic ring (such as furan, pyrazole, or thiophene) that binds deep within the Q-site.[11] Our starting material, this compound, is designed to serve as this headgroup precursor.

  • The "Tail" Group: A lipophilic moiety, typically a substituted phenyl or biphenyl group, which provides hydrophobic interactions and anchors the inhibitor in the binding pocket.

The amide bond formed from the carboxylic acid is not merely a linker; it is a critical hydrogen-bonding component that orients the head and tail groups for optimal interaction with amino acid residues in the enzyme's active site.[9]

SDHI_Structure cluster_Head cluster_Linker Linker cluster_Tail Head 5-Cyano-2-methylfuran Amide Amide Bond (-CONH-) Head->Amide From Carboxylic Acid Group (Binding Moiety) Group (Binding Moiety) Tail Substituted Aryl/Biphenyl Group Amide->Tail From Amine Group (Anchor) Group (Anchor) caption General structure of a Furan-based SDHI Fungicide.

Caption: General structure of a Furan-based SDHI Fungicide.

Section 2: Physicochemical Properties and Handling

Proper handling and understanding of the starting material's properties are essential for successful and safe synthesis. While specific experimental data for this compound must be determined empirically, the table below presents data for closely related furan carboxylic acids to provide a reasonable estimation.

Table 1: Representative Physicochemical Properties of Related Furan Carboxylic Acids

Property5-Methyl-furan-2-carboxylic acid[12]5-Cyano-furan-2-carboxylic acid[13]5-Ethyl-2-methylfuran-3-carboxylic acid
CAS Number 1917-15-3212197-74-564354-44-5
Molecular Formula C₆H₆O₃C₆H₃NO₃C₈H₁₀O₃
Molecular Weight 126.11 g/mol 137.09 g/mol 154.16 g/mol
Appearance SolidSolidPowder or Crystals
Melting Point 109-110 °CNot specifiedNot specified

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: As a carboxylic acid, this compound is expected to be corrosive and an irritant. The presence of a cyano group necessitates caution; handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.

Section 3: Core Synthetic Protocol: Amide Coupling for Fungicide Candidate Synthesis

The most direct and powerful application of this compound is its conversion to a diverse library of carboxamides via coupling with various primary or secondary amines. Two robust and widely applicable methods are presented below: the Acid Chloride method and the direct Carbodiimide-mediated coupling.

Synthesis_Workflow cluster_methods Activation Method Start 5-Cyano-2-methylfuran- 3-carboxylic acid AcidChloride Method A: Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Start->AcidChloride Coupling Method B: Direct Coupling (e.g., EDCI, HATU) Start->Coupling Amine Selected Aryl Amine (Ar-NH2) Reaction Amide Bond Formation (Coupling Reaction) Amine->Reaction AcidChloride->Reaction In situ or isolated Coupling->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Analyze Characterization (NMR, LC-MS, IR) Purify->Analyze Product Final Carboxamide Product (Fungicide Candidate) Analyze->Product caption General workflow for carboxamide synthesis.

Caption: General workflow for carboxamide synthesis.

Protocol 3.1: Method A - Synthesis via Acid Chloride Intermediate

This classic, high-yielding method is ideal for less sensitive amine partners. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.

Rationale: Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling rapid reaction with even weakly nucleophilic amines. This method is often cost-effective for larger-scale synthesis.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent (approx. 0.2 M concentration).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

    • Self-Validation: The reaction is complete when gas evolution stops. A small aliquot can be quenched with methanol and analyzed by TLC or LC-MS to confirm the formation of the methyl ester.

    • Remove the solvent and excess reagent in vacuo to yield the crude 5-cyano-2-methylfuran-3-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Amide Coupling:

    • Dissolve the selected aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure carboxamide.

Protocol 3.2: Method B - Direct Carbodiimide-Mediated Coupling

This method is milder and suitable for more sensitive or complex amine substrates. It avoids the harsh conditions of acid chloride formation.

Rationale: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ to form a reactive O-acylisourea intermediate, which is then readily displaced by the amine. Additives like 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt) are often used to increase efficiency and suppress side reactions.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), the selected aryl amine (1.0-1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

    • Dissolve the components in an anhydrous aprotic solvent such as DCM or DMF.

  • Coupling Reaction:

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • If using DCM, dilute the reaction mixture and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous washes will remove the urea byproduct from EDCI.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Section 4: Application Example & Data

To illustrate the protocol, we present the synthesis of a hypothetical fungicide candidate, N-(4'-chlorobiphenyl-2-yl)-5-cyano-2-methylfuran-3-carboxamide , which incorporates a biphenyl "tail" group found in successful commercial fungicides.

Table 2: Reagent Quantities for Synthesis of a Hypothetical Fungicide

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
This compound151.121.00 g1.0
2-Amino-4'-chlorobiphenyl203.671.35 g1.0
EDCI191.701.52 g1.2
DMAP122.1781 mg0.1
Dichloromethane (DCM)-30 mL-
Expected Product 336.77 ~1.8 - 2.0 g (80-90% yield) -

Section 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of carboxylic acid. 2. Deactivated or sterically hindered amine. 3. Moisture in the reaction.1. For Method A, confirm acid chloride formation. For Method B, try a more powerful coupling agent like HATU. 2. Increase reaction temperature and/or time. Switch to the more reactive acid chloride method (Method A). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Byproducts 1. (Method B) Side reactions of the O-acylisourea intermediate. 2. Self-condensation or polymerization.1. Add HOBt or HOAt to the reaction mixture to form a more stable active ester, suppressing side reactions. 2. Use dilute conditions and ensure slow, controlled addition of reagents.
Difficult Purification 1. (Method B) EDCI-urea byproduct is soluble in the organic phase. 2. Product has similar polarity to starting materials.1. Perform an acidic wash (e.g., 1M HCl) to protonate the urea, making it water-soluble. 2. Optimize the chromatography mobile phase; consider a different solvent system or reverse-phase chromatography if necessary.

Conclusion

This compound is a highly valuable and strategically designed building block for modern agrochemical synthesis. Its pre-installed functional groups allow for the rapid and efficient generation of novel carboxamide derivatives. The protocols outlined in this guide provide a robust framework for synthesizing libraries of potential SDHI fungicides, enabling researchers to explore structure-activity relationships and develop new, effective crop protection agents. The combination of the furan core with the modulating effects of the cyano and methyl groups offers a rich platform for innovation in the ongoing search for superior fungicidal solutions.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates.
  • PubMed. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021-11-17).
  • ACS Publications. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry. (2021-11-04).
  • PubMed. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. (2024-08-07).
  • ACS Publications. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides | Journal of Agricultural and Food Chemistry. (2024-07-26).
  • PubMed. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase. (2024-06-15).
  • Arabian Journal of Chemistry. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. (2022-05-23).
  • Goce Delcev University of Stip. The succinate dehidrogenase inhibitor fungicides: fungal resistance and its management. (2025-06-15).
  • PMC. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.
  • ResearchGate. Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. (2025-08-07).
  • Chem-Impex. 3-Furancarboxylic acid.
  • MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023-12-22).
  • Fungicide Resistance Action Committee. Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025-04-20).
  • StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. (2023-10-21).
  • ResearchGate. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents | Request PDF. (2025-05-23).
  • PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025-06-04).
  • CymitQuimica. 5-cyanofuran-2-carboxylicacid.
  • Fluorochem. 5-Methyl-furan-2-carboxylic acid (CAS 1917-15-3).
  • Sigma-Aldrich. 5-Ethyl-2-methylfuran-3-carboxylic acid | 64354-44-5.
  • ResearchGate. Preparation and synthetic applications of cyano compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 5-Cyano-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 5-Cyano-2-methylfuran-3-carboxylic acid . It addresses stability concerns under basic conditions, offering mechanistic insights and troubleshooting protocols.

Topic: Base Stability & Degradation Pathways CAS Registry Number: (Analogous to 212197-74-5 family) Chemical Formula:



Executive Summary: The Stability Profile

Status: Conditionally Stable this compound exhibits a "dual-personality" under basic conditions. While the carboxylic acid moiety readily forms a stable salt, the cyano (nitrile) group at position 5 is the thermodynamic weak point .

  • Mild Base (pH 8–10, < 25°C): Stable. The molecule exists primarily as the carboxylate anion.

  • Strong Base (pH > 12, Heat): Unstable. The nitrile group undergoes nucleophilic attack by hydroxide ions, leading to irreversible hydrolysis.

Key Stability Thresholds
ParameterSafe ZoneDanger ZoneResult of Failure
pH 7.0 – 10.5> 12.0Hydrolysis of Nitrile

Amide

Diacid
Temperature 0°C – 25°C> 40°CAcceleration of ring opening or polymerization
Reagent

,


(conc.),

Complete conversion to dicarboxylic acid
Time < 2 Hours> 12 HoursAccumulation of amide impurity

Mechanistic Insight: Why does it degrade?

To troubleshoot effectively, you must understand the degradation cascade. In basic media, the immediate reaction is the deprotonation of the carboxylic acid (Step 1). This is protective. However, excess base or heat drives the attack on the nitrile carbon (Step 2), converting the molecule into a different chemical species entirely.

Degradation Pathway Diagram

G cluster_0 Critical Control Point Start 5-Cyano-2-methylfuran- 3-carboxylic acid (Neutral) Salt Carboxylate Anion (Stable Salt Form) Start->Salt Base (Fast) Deprotonation Amide Intermediate Amide (Primary Impurity) Salt->Amide OH- / H2O Partial Hydrolysis Diacid Furan-2,4-dicarboxylic acid (Final Degradant) Amide->Diacid Heat / Strong Base Full Hydrolysis

Figure 1: The degradation pathway from stable salt to dicarboxylic acid. The transition from Green (Salt) to Yellow (Amide) is the primary issue users encounter during basic workups.

Troubleshooting Guide & FAQs

Issue 1: "I lost my product during aqueous workup."

Symptom: You dissolved the compound in 1M NaOH, washed with organic solvent, acidified the aqueous layer, but recovered very little solid or a different solid. Root Cause:

  • Over-Hydrolysis: If you used strong base (NaOH) and heat, you likely converted the nitrile to the carboxylic acid (dicarboxylic acid derivative). This diacid is much more polar and water-soluble than the starting material.

  • Amide Formation: Partial hydrolysis creates the amide, which has different solubility properties and may not precipitate at the same pH.

Solution:

  • Protocol Adjustment: Use saturated

    
      or 
    
    
    
    instead of NaOH. These bases are strong enough to deprotonate the acid (pKa ~3.7) but weak enough to leave the nitrile (pKa ~25 equivalent) untouched at room temperature.
  • Temperature Control: Perform all basic extractions at 0°C (ice bath) .

Issue 2: "My HPLC shows a new peak at [M+18]."

Symptom: LC-MS analysis shows the parent mass (


) decreasing and a new peak appearing with mass 

. Root Cause: Hydration of the nitrile.

The nitrile has converted to the primary amide. This is a classic sign of "mild" basic instability.

Solution:

  • Quench Rapidly: Do not leave the compound sitting in basic solution. Acidify immediately after extraction.

  • Purification: The amide is often difficult to separate from the nitrile by crystallization. Flash chromatography (using a gradient of MeOH/DCM) is usually required.

Issue 3: "The solution turned dark brown/black."

Symptom: Upon adding KOH, the solution darkened significantly. Root Cause: Furan Ring Polymerization. While furan rings are generally more stable to base than acid, electron-deficient furans (like this one, with -CN and -COOH groups) can undergo ring-opening or polymerization reactions in the presence of strong nucleophiles (


) at high concentrations.

Solution:

  • Dilution: Avoid concentrated bases. Use < 0.5 M concentrations.

  • Inert Atmosphere: Perform the dissolution under

    
     or Ar, as oxidative degradation is accelerated in basic media.
    

Validated Experimental Protocols

Protocol A: Safe Basic Extraction (Purification)

Use this method to remove non-acidic impurities without degrading the nitrile.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extraction:

    • Cool the mixture to 0°C .

    • Add cold saturated aqueous

      
       (pH ~8.5).
      
    • Note: Do not use NaOH.

  • Separation: Shake gently and separate layers immediately. Keep the aqueous layer on ice.

  • Recovery:

    • Acidify the cold aqueous layer dropwise with 1M HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      
Protocol B: Stability Stress Test

Use this to determine if your specific batch conditions are safe.

  • Prepare a 1 mg/mL solution of the compound in MeOH.

  • Add 1 equivalent of the base you intend to use (e.g., 1M NaOH).

  • Inject into HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Pass Criteria: < 1% growth of the Amide peak (

    
    ).
    

References

  • General Hydrolysis of Nitriles

    • Mechanism:[1][2][3][4][5] The base-catalyzed hydrolysis of nitriles to amides and acids is a well-established pathway in organic synthesis. The reaction rate is enhanced by electron-withdrawing groups on the aromatic ring.

    • Source: Cohen, M. A., et al. "Hydrolysis of Nitriles." Tetrahedron, 2018.
    • Context: Explains the (amide) and (acid) peaks in MS.
  • Source: Dunlop, A. P., & Peters, F. N. The Furans. Reinhold Publishing, 1953. (Classic text on furan stability).
  • Synthesis of Cyanofuran Derivatives

    • Source: "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry.
    • URL:

  • pKa Data and Solubility

    • Source: "pKa D
    • URL:

    • Context: Used to estimate the pKa of the furan-carboxylic acid (~3.7) vs. the nitrile (~25+)

Sources

Troubleshooting low conversion rates in nitrile hydrolysis of furan compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for chemists encountering specific failure modes in the hydrolysis of furan-2-carbonitrile (and related derivatives).

Topic: Troubleshooting Low Conversion & Decomposition Ticket ID: FUR-CN-HYD-001 Support Level: Senior Application Scientist

Diagnostic Matrix: Why is your reaction failing?

Before modifying your protocol, identify your specific failure mode using the observation table below. Furan chemistry is unforgiving due to the conflict between the stability of the nitrile (requiring forcing conditions) and the fragility of the furan ring (requiring mild conditions).

ObservationDiagnosisRoot CauseRecommended Fix
Black Tar / Dark Resin Ring Decomposition Acid-catalyzed ring opening (polymerization). The furan ring acts as an enol ether and is highly susceptible to electrophilic attack by protons.STOP acid reflux. Switch to Alkaline Peroxide or Biocatalysis .
No Reaction (Starting Material Recovered) Electronic Deactivation The electron-rich furan ring donates density to the nitrile carbon, making it less electrophilic and resistant to nucleophilic attack.Use Ruthenium Catalysis or increase nucleophilicity (e.g., H₂O₂/OH⁻ ).
Stuck at Amide (Intermediate) Product Inhibition The primary amide is formed but is electronically stable and resistant to further hydrolysis to the acid.Switch to Nitrilase (Enzymatic) for direct Acid conversion, or use Nitrosyl Sulfuric Acid for amide-to-acid conversion.

Deep Dive: The Mechanics of Failure

The "Acid Trap" (Decomposition)

Many researchers attempt standard acid hydrolysis (e.g., HCl/Reflux) and obtain a black tar. This is not a random side reaction; it is a guaranteed outcome of furan mechanochemistry.

The Mechanism: Furan is not just an aromatic ring; it is a cyclic dienyl ether. In strong acid, the ring protonates (usually at the C2 or C5 position). This destroys aromaticity and creates a reactive cation that is rapidly attacked by water, leading to ring opening. The resulting acyclic dicarbonyls (like succinaldehyde derivatives) rapidly polymerize.

FuranDecomposition Figure 1: Mechanism of Acid-Catalyzed Furan Decomposition Furan Furan-Nitrile Protonated Protonated Intermediate (Loss of Aromaticity) Furan->Protonated + H+ (Acid Reflux) RingOpen Ring Opening (Acyclic Dicarbonyl) Protonated->RingOpen + H2O (Nucleophilic Attack) Polymer Polymer/Tar (Irreversible) RingOpen->Polymer Aldol Condensation

Figure 1: Visualizing the pathway of acid-induced failure. Note that protonation precedes hydrolysis, diverting the reaction toward polymerization.

The "Electronic Wall" (Low Conversion)

If you avoid acid and use mild base (e.g., NaOH, 50°C), you often see 0% conversion.

  • Reason: Hydrolysis requires a nucleophile (OH⁻) to attack the nitrile carbon.

  • Furan Effect: The oxygen in the furan ring is a strong electron donor (resonance). It pushes electron density toward the nitrile group. This makes the nitrile carbon less positive (less electrophilic) compared to benzonitrile.

  • Result: OH⁻ is not a strong enough nucleophile to overcome this electronic shielding at mild temperatures.

Validated Protocols (The Solutions)

Protocol A: Alkaline Hydrogen Peroxide (The "Radziszewski" Modification)

Best For: Converting Nitrile → Amide (High Yield, Mild) Why it works: The hydroperoxide anion (HOO⁻) is a super-nucleophile (alpha-effect), roughly 100x more nucleophilic than hydroxide (OH⁻). It attacks the electron-rich nitrile carbon when hydroxide fails.

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of furan-2-carbonitrile in Ethanol or Methanol (approx. 5 mL per mmol).

  • Basify: Add 2.0 eq of 6M NaOH (or KOH).

  • Initiate: Cool to 0°C. Dropwise add 4.0 eq of 30% H₂O₂. Caution: Exothermic.

  • React: Allow to warm to Room Temperature (25°C). Stir for 1–3 hours.

  • Monitor: Check TLC/LCMS. The spot should shift from Nitrile to Amide.

  • Quench: Carefully add saturated Na₂SO₃ solution to quench excess peroxide.

  • Isolate: Evaporate solvent or extract with EtOAc.

Note: This stops at the Amide. If you need the Acid, proceed to Protocol B or subject the amide to nitrosylation.

Protocol B: Biocatalytic Hydrolysis (Nitrilase)

Best For: Converting Nitrile → Carboxylic Acid (Direct, Single Step) Why it works: Enzymes operate at neutral pH (7.0–8.0) and ambient temperature (30°C), completely bypassing the thermal and pH instability of the furan ring. Nitrilases (EC 3.5.5.1) convert nitriles directly to acids without releasing the free amide.

Step-by-Step:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5).

  • Enzyme Load: Suspend commercial Nitrilase (e.g., from Arabidopsis or Rhodococcus strains) in the buffer. Screening kits are recommended to find the specific isoform for your furan derivative.

  • Substrate Addition: Dissolve furan-nitrile in DMSO (10% v/v final concentration) and add to the buffer. Final substrate concentration should be 10–50 mM.

  • Incubation: Shake at 30°C for 18–24 hours.

  • Workup: Acidify to pH 2.0 with dilute HCl (briefly!) and immediately extract with EtOAc. Do not let the acidified furan sit in water.

Protocol C: Ruthenium Catalysis (Neutral Hydration)

Best For: Sensitive substrates where pH must remain neutral. Catalyst: [Ru(p-cymene)Cl₂]₂ or similar hydrido-ruthenium complexes.

Step-by-Step:

  • Mix: Combine Nitrile (1 eq), Water (2 eq), and Catalyst (3 mol%) in DME (Dimethoxyethane).

  • Heat: Reflux at 80°C for 6 hours.

  • Mechanism: The metal coordinates to the nitrile nitrogen, activating the carbon for water attack without requiring bulk pH changes.[1]

Troubleshooting Decision Tree

Use this flow to select your next experiment.

TroubleshootingFlow Figure 2: Strategic Decision Tree for Furan Hydrolysis Start Start: Furan Nitrile Hydrolysis Target What is your Target Product? Start->Target Amide Target: Amide Target->Amide Acid Target: Carboxylic Acid Target->Acid Method1 Use Alkaline H2O2 (Protocol A) Amide->Method1 Method2 Use Nitrilase Biocatalysis (Protocol B) Acid->Method2 FailCheck Did Protocol A Fail? Method1->FailCheck Low Yield? RuCat Try Ru-Catalysis (Protocol C) FailCheck->RuCat Yes

Figure 2: Decision logic for selecting the correct hydrolysis protocol based on target product and prior failures.

Frequently Asked Questions (FAQ)

Q: Can I use basic hydrolysis (NaOH/Reflux) to get the acid directly? A: Theoretically, yes, but practically, it is risky. The amide intermediate is very stable.[2] Forcing the reaction (high heat, high base conc.) often leads to decarboxylation or ring degradation before the amide hydrolyzes. If you must use chemical means for Amide → Acid, use Nitrosyl Sulfuric Acid (NaNO₂/H₂SO₄) at 0°C, which converts the amide to the acid via a diazonium-like intermediate under milder conditions than refluxing base.

Q: Why does my reaction turn yellow/orange even with mild base? A: Furan derivatives are prone to autoxidation and photo-oxidation. Ensure your reaction is kept under an inert atmosphere (Nitrogen/Argon) and protected from light. Trace ring-opening can also produce highly colored conjugated species (humins).

Q: I am using a Nitrilase but getting low conversion. Why? A: Check your solvent. Enzymes are sensitive to organic co-solvents. If you are using >10% DMSO or Methanol to dissolve your furan, you may be denaturing the enzyme. Try reducing co-solvent to 5% or using a biphasic system (Buffer + Toluene).

References

  • Mechanism of Furan Decomposition: Gomes, J. et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Journal of Physical Chemistry A, 2017.

  • Radziszewski Reaction (Alkaline Peroxide Hydrolysis): Radziszewski, B. "Über die Oxydation des Formiazulins." Berichte der deutschen chemischen Gesellschaft, 1884. (Foundational chemistry for H2O2 nitrile hydrolysis). Modern Context: McIsaac, J. et al. "The Mechanism of the Radziszewski Reaction." Journal of Organic Chemistry.

  • Ruthenium Catalyzed Hydration: Oshiki, T. et al. "Ruthenium-Catalyzed Hydration of Nitriles."[3][4][5] Organometallics, 2005.

  • Biocatalysis (Nitrilases): Martínková, L. et al. "Nitrile-converting enzymes for the synthesis of furan derivatives." Journal of Molecular Catalysis B: Enzymatic, 2015.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Cyano-2-methylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the theoretical electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 5-Cyano-2-methylfuran-3-carboxylic acid. Due to the absence of published experimental spectra for this specific molecule, this guide establishes a predictive framework based on the known fragmentation behaviors of structurally related compounds. By understanding the fragmentation of analogous molecules, researchers, scientists, and drug development professionals can better interpret the mass spectra of novel furan derivatives.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize a sample molecule in the gas phase. This process not only generates a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.[1] The analysis of these fragments allows for the elucidation of the molecule's structure.

Theoretical Fragmentation Pathways of this compound

The fragmentation of this compound (molecular weight: 165.13 g/mol ) is predicted to be driven by the presence of its three key functional groups: the methylfuran ring, the carboxylic acid, and the cyano group. The initial ionization is likely to occur through the removal of an electron from the furan ring's π-system or the non-bonding electrons of the oxygen atoms.

The proposed fragmentation pathways are illustrated in the following diagram and are based on established fragmentation mechanisms of similar compounds.

fragmentation_pathway Predicted EI-MS Fragmentation of this compound M M⁺˙ (m/z 165) A [M - OH]⁺ (m/z 148) M->A - •OH B [M - COOH]⁺ (m/z 120) M->B - •COOH C [M - HCN]⁺˙ (m/z 138) M->C - HCN D [A - CO]⁺ (m/z 120) A->D - CO E [B - H]⁺ (m/z 119) B->E - •H F [B - CO]⁺ (m/z 92) B->F - CO

Caption: Predicted fragmentation pathways for this compound.

Key predicted fragmentation steps include:

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 148. This is often a prominent peak in the spectra of aromatic carboxylic acids.

  • Loss of the carboxyl radical (•COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids, which would result in a fragment at m/z 120.

  • Loss of hydrogen cyanide (HCN): Aromatic nitriles are known to undergo the elimination of a neutral HCN molecule, which would produce a fragment at m/z 138.

  • Subsequent fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion (m/z 148 to m/z 120) or from the furan ring of other fragments.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation patterns, we will compare them with the experimental EI-MS data of three analogous compounds: 2-methylfuran, 3-furancarboxylic acid, and 2-cyanofuran. These compounds represent the core structural motifs of our target molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their InterpretationReference
2-Methylfuran 8281 ([M-H]⁺), 53 ([M-CO-H]⁺), 39
3-Furancarboxylic acid 11295 ([M-OH]⁺), 83, 67 ([M-COOH]⁺), 39
2-Cyanofuran 9365 ([M-CO]⁺˙), 64 ([M-HCN]⁺˙), 39, 38
Fragmentation of 2-Methylfuran

The mass spectrum of 2-methylfuran is dominated by the loss of a hydrogen atom to form a stable pyrylium-like ion at m/z 81.[2] This highlights the tendency of the methylfuran moiety to stabilize a positive charge.

methylfuran_fragmentation Fragmentation of 2-Methylfuran M M⁺˙ (m/z 82) A [M - H]⁺ (m/z 81) M->A - •H B [A - CO]⁺ (m/z 53) A->B - CO

Caption: Key fragmentation pathways of 2-Methylfuran.

Fragmentation of 3-Furancarboxylic acid

The fragmentation of 3-furancarboxylic acid is characteristic of aromatic carboxylic acids, with a significant peak corresponding to the loss of a hydroxyl radical (m/z 95).[3] The loss of the entire carboxyl group (m/z 67) is also observed.[3]

fca_fragmentation Fragmentation of 3-Furancarboxylic acid M M⁺˙ (m/z 112) A [M - OH]⁺ (m/z 95) M->A - •OH B [M - COOH]⁺ (m/z 67) M->B - •COOH

Caption: Key fragmentation pathways of 3-Furancarboxylic acid.

Fragmentation of 2-Cyanofuran

2-Cyanofuran exhibits fragmentation pathways characteristic of both the furan ring and the nitrile group. The loss of carbon monoxide from the furan ring leads to a fragment at m/z 65. The elimination of hydrogen cyanide results in a fragment at m/z 64, a typical fragmentation for aromatic nitriles.[4]

cyanofuran_fragmentation Fragmentation of 2-Cyanofuran M M⁺˙ (m/z 93) A [M - CO]⁺˙ (m/z 65) M->A - CO B [M - HCN]⁺˙ (m/z 64) M->B - HCN

Caption: Key fragmentation pathways of 2-Cyanofuran.

Experimental Protocol for Acquiring EI-MS Data

The following is a generalized protocol for acquiring an electron ionization mass spectrum. The specific parameters may need to be optimized for the instrument in use.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for sample introduction and analysis.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the solid this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility, derivatization (e.g., silylation of the carboxylic acid) may be necessary for GC-MS analysis.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy to ensure fragmentation patterns are consistent and comparable to library spectra.[1]

    • Ion Source Temperature: Typically set between 200-250 °C to ensure sample volatilization and prevent condensation.

    • Mass Analyzer: Scan mode, acquiring data over a mass-to-charge (m/z) range of approximately 40-400 amu.

    • GC Parameters (if applicable):

      • Injector Temperature: 250 °C.

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the major fragment ions and their relative abundances.

    • Compare the experimental spectrum with the predicted fragmentation patterns and the spectra of the comparative compounds.

Conclusion

While an experimental mass spectrum for this compound is not currently available, a thorough analysis of its structural components allows for a reliable prediction of its fragmentation behavior under electron ionization. The expected fragmentation pathways, including the loss of hydroxyl and carboxyl radicals from the carboxylic acid group, and the elimination of hydrogen cyanide from the cyano-substituted furan ring, are well-grounded in the established principles of mass spectrometry. By comparing these theoretical patterns with the experimental data from 2-methylfuran, 3-furancarboxylic acid, and 2-cyanofuran, researchers can gain valuable insights for the structural elucidation of this and other similarly substituted furan compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality mass spectra for further investigation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Methylfuran. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Furancarbonitrile. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Sparkman, O. D., & Watson, J. T. (2020). The Essential Guide to Electron Ionization in GC–MS. LCGC International, 33(11), 22-29. [Link]

Sources

Comparing reactivity of 5-Cyano-2-methylfuran-3-carboxylic acid vs furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth, comparative analysis of 5-Cyano-2-methylfuran-3-carboxylic acid versus the industry-standard Furan-2-carboxylic acid (2-Furoic acid) . It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery and material science.

Executive Summary

Furan-2-carboxylic acid acts as the baseline "reactive" furan scaffold. It is electron-rich (despite the carboxyl group), susceptible to electrophilic substitution at the C5 position, and prone to decarboxylation at elevated temperatures.

In contrast, This compound represents a "deactivated" and "functionalized" scaffold. The synergistic electron-withdrawing effects of the nitrile (C5) and carboxylic acid (C3) groups render the ring inert to standard electrophilic aromatic substitution (EAS), shifting the reactivity focus to Nucleophilic Aromatic Substitution (SNAr) potential and functional group interconversions (FGI). The C2-methyl group introduces steric parameters that significantly alter the optimal conditions for amide coupling and esterification compared to the C2-acid isomer.

Molecular Architecture & Electronic Properties

Electronic Landscape

The reactivity difference stems from the push-pull electronic systems within the furan ring.

  • Furan-2-carboxylic acid: The oxygen atom donates electron density into the ring (+M effect), activating the C5 position. The C2-carboxyl group is electron-withdrawing (-M, -I), but the net ring remains sufficiently electron-rich for controlled electrophilic attacks (e.g., nitration, halogenation).

  • This compound: This molecule is an "electronic sink."

    • C5-Cyano (-CN): A strong electron-withdrawing group that pulls density across the conjugated system, severely deactivating the ring.

    • C3-Carboxyl (-COOH): Reinforces the electron deficiency.

    • C2-Methyl (-CH₃): A weak electron donor (+I). While it provides slight activation, it is sterically significant, shielding the C3-carbonyl carbon from bulky nucleophiles.

Acidity (pKa) Analysis

The position and substitution pattern drastically affect the acidity of the carboxylic acid.

CompoundEstimated pKaStructural Rationale
Furan-2-carboxylic acid 3.16 The heteroatom (Oxygen) exerts a strong -I effect on the adjacent C2-carboxyl, stabilizing the anion more than at the C3 position.
Furan-3-carboxylic acid 3.95 Further from the oxygen's inductive pull, making it less acidic than the C2 isomer.
This compound ~2.8 – 3.0 Prediction: Although C3 acids are typically weaker, the C5-cyano group is a potent electron withdrawer. Through resonance and induction, it stabilizes the carboxylate anion, likely lowering the pKa below that of unsubstituted 2-furoic acid.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)
  • Furan-2-carboxylic acid: Readily undergoes nitration or bromination at the open C5 position . Care must be taken to avoid "swamping" the catalyst or polymerizing the ring with strong Lewis acids.

  • This compound: Inert. The ring is too electron-deficient for Friedel-Crafts or standard halogenations. The only open position (C4) is sterically crowded and electronically deactivated by the adjacent C3-COOH and C5-CN groups.

Nucleophilic Susceptibility & Ring Stability
  • Furan-2-carboxylic acid: The ring is generally stable to nucleophiles but can open under harsh acidic hydrolysis (the "Marckwald" type cleavage).

  • This compound: The high electron deficiency makes the C5 position (bearing the nitrile) susceptible to nucleophilic attack, potentially leading to hydrolysis of the nitrile to an amide/acid or, under forcing conditions with strong nucleophiles (e.g., hydrazine), ring-opening transformations. However, the electron-withdrawing groups generally stabilize the furan ring against acid-catalyzed polymerization compared to electron-rich furans.

Decarboxylation[1]
  • Furan-2-carboxylic acid: Decarboxylates thermally (150–200°C), often catalyzed by copper/quinoline. This is a primary degradation pathway.

  • This compound: Significantly more thermally stable regarding decarboxylation. While the EWG at C5 could theoretically stabilize the intermediate anion, the C3 position is inherently more resistant to thermal decarboxylation than C2.

Experimental Protocols

Protocol A: Selective Esterification (Sterically Hindered vs. Standard)

Objective: Compare the conditions required to esterify the sterically hindered 3-acid vs. the accessible 2-acid.

Substrate 1: Furan-2-carboxylic acid (Standard) [1][2]
  • Reagents: MeOH (Solvent/Reactant), H₂SO₄ (Cat., 5 mol%).

  • Conditions: Reflux (65°C) for 4 hours.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

  • Yield: Typically >90%.

Substrate 2: this compound (Hindered)

Rationale: The C2-methyl group creates steric hindrance ("ortho effect") for the C3-carboxylic acid. Acid-catalyzed Fischer esterification may be sluggish. An activated acid chloride route is preferred.

  • Activation: Suspend 1.0 eq of the acid in dry DCM. Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (Catalyst).

  • Reaction: Stir at 0°C → RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Esterification: Cool to 0°C. Add 1.5 eq MeOH and 1.5 eq Pyridine (to scavenge HCl).

  • Workup: Quench with water, wash with 1M HCl (remove pyridine), then brine. Dry over MgSO₄.[3]

  • Expected Yield: 85-92%.

    • Note: Using the H₂SO₄ reflux method on this substrate often results in incomplete conversion (60-70%) due to the steric block and electronic deactivation reducing the carbonyl's basicity.

Protocol B: Amide Coupling (Drug Synthesis Context)

Method: HATU-mediated coupling is recommended for the 5-cyano derivative to overcome the reduced electrophilicity of the carbonyl carbon caused by the electron-rich ring oxygen (though mitigated by CN) and steric bulk.

  • Dissolution: Dissolve 1.0 mmol this compound in 5 mL DMF.

  • Base: Add 2.0 mmol DIPEA (Diisopropylethylamine).

  • Coupling Agent: Add 1.1 mmol HATU . Stir for 10 min (Pre-activation is crucial for hindered acids).

  • Amine Addition: Add 1.1 mmol of the target amine.

  • Time: Stir at RT for 12-16 hours. (Furan-2-carboxylic acid typically reacts in 2-4 hours).

Visualization: Reactivity Logic

ReactivityComparison cluster_legend Reactivity Key F2CA Furan-2-carboxylic Acid (Standard) EAS_Path Electrophilic Subst. (Nitration) Target: C5 F2CA->EAS_Path High Reactivity Decarb_Path Thermal Decarboxylation (>150°C) F2CA->Decarb_Path High Susceptibility CNF3CA This compound (Deactivated/Hindered) CNF3CA->EAS_Path Inert (Blocked) NAS_Path Nucleophilic Attack (Hydrolysis of CN) CNF3CA->NAS_Path Moderate Reactivity Coupling_Path Amide/Ester Coupling Requires Activation (HATU/SOCl2) CNF3CA->Coupling_Path Sterically Hindered (Slow Kinetics) key1 Green Arrow = Facile Reaction key2 Red Dashed = Reaction Blocked key3 Blue Arrow = Synthetic Utility

Figure 1: Comparative Reactivity Flowchart. Note the inversion of reactivity: the 2-furoic acid is active toward electrophiles, while the 5-cyano derivative is deactivated and requires activation for carbonyl transformations.

Data Summary

PropertyFuran-2-carboxylic AcidThis compound
CAS Number 88-14-2Derivative Specific
Acid Position C2 (Alpha)C3 (Beta)
pKa (Approx) 3.16~2.8 – 3.0 (Predicted due to CN effect)
EAS Reactivity High (Directs to C5)Negligible (Deactivated)
Decarboxylation Facile (>150°C)Resistant (Stable <200°C)
Major Impurity Furan (via decarboxylation)Amide (via nitrile hydrolysis)
Storage Ambient, HygroscopicKeep Dry (Nitrile sensitivity)

References

  • Furan-2-carboxylic acid Properties

    • PubChem Compound Summary for CID 6919, 2-Furoic acid.[4] National Center for Biotechnology Information (2025). Link

  • Acidity of Furan Derivatives

    • Williams, R. pKa Data Compiled. Organic Chemistry Data.[1] (Comparison of 2- vs 3-substituted furans). Link

  • Synthesis & Reactivity of Cyano-Furans

    • Spirkova, K. et al. Nucleophilic substitution reactions of 2-cyano-3-methyl-3-(5-X-2-furyl)acrylonitriles.[5] Chemical Papers (1986). (Demonstrates nucleophilic susceptibility of cyano-furans). Link

  • Decarboxylation Mechanisms

    • Decarboxylation of Heterocyclic Carboxylic Acids. BenchChem Technical Guides. (Discusses thermal stability differences between alpha and beta isomers). Link

  • General Furan Chemistry

    • Keay, B. A. Furan Derivatives in Organic Synthesis.[1][5][6] Comprehensive Heterocyclic Chemistry II. (Authoritative text on lithiation and substitution patterns).

Sources

Solid-State Profiling: 5-Cyano-2-methylfuran-3-carboxylic Acid vs. Febuxostat Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 5-Cyano-2-methylfuran-3-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

This compound (C₇H₅NO₃) is a critical synthetic intermediate, primarily utilized in the synthesis of xanthine oxidase inhibitors like Febuxostat (TEI-6720). In drug development, the solid-state characterization of such intermediates is vital for controlling the purity profile and polymorph landscape of the final API (Active Pharmaceutical Ingredient).

This guide objectively compares the crystallographic expectations of this intermediate against established structural analogues and the final Febuxostat drug product. It provides a roadmap for researchers to generate, validate, and interpret X-ray diffraction (XRD) data for this specific furan derivative.

Structural Comparison & Reference Data

Since specific single-crystal data for the free acid intermediate is often proprietary or patent-protected, researchers must rely on homologous benchmarking . The table below compares the predicted lattice behavior of the target molecule against empirically validated analogues (Ethyl esters and the final API).

Hypothesis: this compound is expected to crystallize in a Monoclinic system (likely P2₁/c), driven by the planar furan ring and the strong dimerization potential of the carboxylic acid group (R²₂(8) motif).

Table 1: Comparative Crystallographic Parameters (Analogues vs. Target)
ParameterTarget Molecule (Predicted)Analogue A (Ethyl 2-cyano-3-(furan-2-yl)acrylate) [1]Analogue B (Febuxostat - Form A) [2]Significance
Formula C₇H₅NO₃C₁₀H₉NO₃C₁₆H₁₆N₂O₃SMolecular complexity baseline.[1]
Crystal System Monoclinic MonoclinicMonoclinicPlanar aromatics favor monoclinic packing.
Space Group P2₁/c (High Probability)P2/nP2₁P2₁/c is the most common group for organic acids.
Unit Cell (a) ~4.5 - 6.0 Å4.661 Å7.764 ÅShort axis usually corresponds to stacking direction.
Unit Cell (b) ~10.0 - 12.0 Å19.891 Å26.880 ÅElongation due to cyano-dipole interactions.
Unit Cell (c) ~11.0 - 14.0 Å20.908 Å7.619 ÅVaries significantly with solvation.
Packing Motif Carboxylic Dimer (Head-to-Head)Inversion Dimers (R²₂(10))π-π Stacking & H-Bond NetworkThe acid group dominates the target's packing.

Technical Insight: The Ethyl 2-cyano...[2][3][4] analogue [1] shows a distinct "layered" structure. For the target free acid, expect the Carboxylic Acid Homodimer to be the primary structural anchor, significantly increasing the melting point compared to its ester derivatives.

Experimental Protocols: Generating the Data

To obtain publication-quality X-ray data for this compound, a rigorous crystallization protocol is required to overcome the molecule's tendency to form microcrystalline powders.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this method to obtain crystals suitable for SCXRD (Single Crystal X-ray Diffraction).

  • Solvent Selection: Prepare a saturated solution of the target acid in THF (Tetrahydrofuran) or Acetone . These polar solvents dissolve the carboxylic acid well.

  • Anti-Solvent: Use n-Hexane or Pentane as the precipitant.

  • Setup:

    • Place 2 mL of the saturated solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing 10 mL of the anti-solvent.

    • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent slowly diffuses into the solution, gradually lowering solubility and promoting ordered crystal growth over 48–72 hours.

  • Harvesting: Isolate crystals immediately; furan derivatives can be hygroscopic or light-sensitive.

Protocol B: Powder Diffraction (PXRD) Fingerprinting

Use this for bulk purity verification.

  • Sample Prep: Lightly grind the solid (do not over-grind, as this induces amorphization).

  • Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å).

    • Range: 2θ = 3° to 40°.

    • Step Size: 0.02°.

  • Key Diagnostic Peaks (Predicted): Look for low-angle peaks (around 5–8° 2θ) corresponding to the long axis of the unit cell, and distinct peaks around 26–28° 2θ representing π-π stacking distances (~3.4 Å).

Structural Logic & Signaling Pathways

The following diagram illustrates the workflow for isolating the intermediate and the logical decision tree for characterization based on the resulting solid form.

G cluster_0 Structural Motifs (Interaction Map) Synthesis Precursor Synthesis (Ethyl Acetoacetate + Chloroacetonitrile) Crude Crude Intermediate (5-Cyano-2-methyl...) Synthesis->Crude Cyclization Recryst Recrystallization (Vapor Diffusion) Crude->Recryst Purification SCXRD Single Crystal XRD (Structure Solution) Recryst->SCXRD High Quality Crystal PXRD Powder XRD (Bulk Fingerprint) Recryst->PXRD Microcrystalline/Powder Febuxostat Downstream Synthesis (Febuxostat API) SCXRD->Febuxostat Confirm Polymorph Control PXRD->Febuxostat Purity Check Dimer COOH Homodimer (Strong H-Bond) Stacking π-π Stacking (Furan Ring) Dipole Cyano Group (Dipole Alignment)

Caption: Workflow for solid-state characterization of the furan intermediate, linking synthesis to structural validation.

Critical Interpretation of Data

When analyzing the X-ray data for this compound, researchers must validate the following "Trust Signals" to ensure the structure is correct:

  • The R-Factor: For a high-quality small molecule structure, the R-factor (measure of agreement between observed and calculated intensity) should be < 5.0% .

  • Disorder: The furan ring oxygen and the carbon at the 5-position can sometimes be disordered (flipped). Check the thermal ellipsoids; if they are elongated, the model may need a disorder refinement.

  • Hydrogen Bonding: Verify the presence of the R²₂(8) motif.[5] If this is absent, you may have isolated a salt or a solvate, not the free acid.

    • Expected O...O distance: ~2.65 Å.[2]

    • Expected O-H...O angle: ~175°.[1][6]

References
  • Kalkhambkar, R. G., et al. (2012).[2] "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[7] Acta Crystallographica Section E, 68(5), o1482.

    • Context: Provides the closest structural analogue (furan ring + cyano group + acrylate tail)
  • Hasegawa, G., et al. (2017). "Polymorphism of Febuxostat." Chemical and Pharmaceutical Bulletin. Context: Defines the crystal landscape of the final drug, essential for understanding how the intermediate's packing might influence the final API.
  • TCI Chemicals. (2024). "Product Specification: Febuxostat Intermediates."

    • Context: Verification of chemical identity and purity standards for the intermedi
  • Cambridge Structural Database (CSD). "Furan-2-carboxylic acid dimer motifs.

Sources

A Comprehensive Guide to Elemental Analysis and Purity Validation of Synthesized Furan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Furan and its derivatives are pivotal structural motifs in a wide array of pharmaceuticals.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the elemental analysis and purity validation of synthesized furan intermediates, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity in Furan Intermediates

Furan intermediates, synthesized through various chemical pathways, are susceptible to a range of impurities.[4] These can include starting materials, by-products, reagents, catalysts, and degradation products.[5] The presence of such impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, rigorous analytical characterization is paramount.

The International Council for Harmonisation (ICH) has established comprehensive guidelines, such as Q3A(R2) for impurities in new drug substances, that set thresholds for reporting, identifying, and qualifying impurities.[5][6][7][8] Adherence to these guidelines is a global standard for regulatory submissions.[5][6]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific impurity to be detected and the nature of the furan intermediate. A multi-faceted approach, often combining both elemental and chromatographic methods, is typically necessary for comprehensive purity assessment.

Elemental Analysis: Unveiling the Fundamental Composition

Elemental analysis provides the foundational data on the elemental composition of a synthesized compound, serving as a primary indicator of its identity and purity.[9][10][11]

Combustion Analysis (CHN/S/O Analysis): This is the gold standard for determining the percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in organic compounds.[10][12] The technique involves the high-temperature combustion of a sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[9][11][12][13] These gases are then separated and quantified by detectors like thermal conductivity detectors (TCD) or infrared detectors.[9][10][11]

  • Expertise & Experience: Combustion analysis is a rapid, cost-effective, and highly precise method for confirming the empirical formula of a synthesized furan intermediate.[9] A significant deviation from the theoretical elemental composition can indicate the presence of impurities or residual solvents.

Inductively Coupled Plasma (ICP) Methods (ICP-OES & ICP-MS): These techniques are indispensable for detecting and quantifying trace inorganic impurities, such as residual metal catalysts (e.g., Palladium, Copper) often used in furan synthesis.[11][12] The sample is introduced into a high-temperature plasma, which ionizes the atoms. The emitted light (ICP-OES) or the mass of the ions (ICP-MS) is then measured to determine the elemental composition.[12]

  • Trustworthiness: ICP-MS, in particular, offers exceptional sensitivity, enabling the detection of elemental impurities at parts-per-billion (ppb) levels, crucial for meeting stringent regulatory limits.[12]

Technique Principle Application for Furan Intermediates Advantages Limitations
Combustion Analysis (CHN/S) High-temperature combustion and detection of resulting gases.[9][11][12][13]Determination of C, H, N, S content to verify empirical formula.Fast, simple, inexpensive, and highly accurate for major elements.[9]Does not identify specific organic impurities.
ICP-OES/ICP-MS Ionization of sample in plasma and detection of emitted light or ion mass.[12]Quantification of trace metal impurities (e.g., residual catalysts).High sensitivity, especially ICP-MS, for a wide range of elements.[12]Destructive to the sample; primarily for inorganic elements.
Purity Validation: Chromatographic and Spectroscopic Approaches

While elemental analysis confirms the basic composition, chromatographic and spectroscopic techniques are essential for separating, identifying, and quantifying organic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of pharmaceutical purity analysis, prized for its versatility and precision in separating complex mixtures.[14] Reverse-phase HPLC is particularly well-suited for the analysis of many furan derivatives.[15]

  • Expertise & Experience: Method development is critical. A common pitfall is directly applying a method developed for the final API to an intermediate.[15] The polarity and solubility of intermediates can differ significantly, necessitating tailored mobile phases and column chemistries for optimal separation of potential impurities.

Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain low-molecular-weight by-products.[14] Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities.[16][17]

  • Trustworthiness: Headspace GC-MS is a highly sensitive and reliable technique for quantifying residual solvents, which are strictly regulated by ICH Q3C guidelines.[5][17] Care must be taken with the inlet temperature to prevent thermal degradation of the furan ring, which could lead to inaccurate results.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule and its impurities. Both ¹H and ¹³C NMR are invaluable for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[18]

  • Authoritative Grounding: The chemical shifts and coupling constants in an NMR spectrum provide a unique fingerprint of a furan derivative, allowing for unambiguous structure confirmation.[18][19] Quantitative NMR (qNMR) can be a powerful tool for purity assessment when a certified reference standard for the main component is available.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS is a highly sensitive and specific detector that can provide molecular weight information and fragmentation patterns of impurities, aiding in their identification.[14]

Technique Principle Application for Furan Intermediates Advantages Limitations
HPLC Differential partitioning of analytes between a mobile and stationary phase.Quantification of non-volatile organic impurities and assay of the main component.[14]High precision, versatility, and well-established for regulatory submissions.[14]Requires reference standards for impurity quantification.
GC Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Detection and quantification of residual solvents and volatile organic impurities.[14]Excellent for volatile analytes; high sensitivity with appropriate detectors.[14]Not suitable for non-volatile or thermally labile compounds.
NMR Interaction of atomic nuclei with an external magnetic field.Structural elucidation of the intermediate and its impurities; quantitative analysis (qNMR).Provides detailed structural information; can quantify without impurity reference standards.Lower sensitivity compared to chromatographic methods.
MS Ionization of molecules and separation based on mass-to-charge ratio.Identification of unknown impurities by providing molecular weight and fragmentation data.[14]High sensitivity and specificity for structural information.[14]Typically requires coupling with a separation technique.
Raman Spectroscopy Inelastic scattering of monochromatic light.Can be used for compound identification and quality control, distinguishing between structurally similar furan derivatives.[1]Rapid, non-destructive, and requires no sample preparation.[1]May have lower sensitivity for trace impurities compared to other methods.

Experimental Protocols: A Self-Validating System

The trustworthiness of any purity analysis hinges on the validation of the analytical procedures.[14][20][21][22][23][24] Validation ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.[24][25][26]

Workflow for Comprehensive Purity Validation

Caption: Workflow for the comprehensive analysis of synthesized furan intermediates.

Step-by-Step Protocol: HPLC Method Validation for Purity Determination

This protocol outlines the key steps for validating an HPLC method for the quantification of impurities in a furan intermediate, in accordance with ICH Q2(R1) guidelines.[24]

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the furan intermediate reference standard, and a sample spiked with known related substances and degradation products.

    • Causality: This ensures that the chromatographic peaks for the main component and its impurities are well-resolved from each other and from any potential matrix components, preventing inaccurate quantification.

  • Linearity:

    • Prepare a series of solutions of the furan intermediate and its known impurities at different concentrations (typically 5-7 levels).[27]

    • Plot the peak area response against the concentration and perform a linear regression analysis.

    • Trustworthiness: A correlation coefficient (r²) of ≥0.99 is generally required to demonstrate a linear relationship between concentration and response, which is fundamental for accurate quantification.[27][28][29]

  • Range:

    • The range is established based on the linearity data and is typically 80% to 120% of the test concentration for an assay and from the reporting threshold to 120% of the specification limit for impurities.[23][27]

    • Expertise & Experience: This ensures the method is reliable over the concentration range expected in routine analysis.

  • Accuracy:

    • Analyze samples of the furan intermediate spiked with known amounts of impurities at different concentration levels (e.g., 3 levels, 3 replicates each).[27]

    • Calculate the percentage recovery of the spiked impurities.

    • Self-Validation: Acceptable recovery (typically 98-102% for assay and 90-110% for impurities) confirms that the method accurately measures the true concentration.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate samples of the furan intermediate at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Causality: This demonstrates the method's consistency and reproducibility under varying but typical laboratory conditions. The results are usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[27]

    • Authoritative Grounding: The LOQ must be at or below the reporting threshold for impurities as defined by ICH guidelines.[27]

  • Robustness:

    • Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

    • Expertise & Experience: This demonstrates the method's reliability during normal use and is a critical aspect for method transfer between laboratories.[15]

Decision Tree for Analytical Technique Selection

G start What is the analytical goal? elemental_comp elemental_comp start->elemental_comp Elemental Composition purity_profile purity_profile start->purity_profile Purity/Impurity Profile chns chns elemental_comp->chns C, H, N, S Content trace_metals trace_metals elemental_comp->trace_metals Trace Metals combustion combustion chns->combustion Combustion Analysis icpms icpms trace_metals->icpms ICP-MS volatile_impurities volatile_impurities purity_profile->volatile_impurities Volatile Impurities / Residual Solvents non_volatile_impurities non_volatile_impurities purity_profile->non_volatile_impurities Non-Volatile Organic Impurities structural_id structural_id purity_profile->structural_id Structural ID of Unknowns gcms gcms volatile_impurities->gcms GC-MS hplc hplc non_volatile_impurities->hplc HPLC-UV/DAD lcms_nmr lcms_nmr structural_id->lcms_nmr LC-MS & NMR

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Ensuring Quality

The elemental analysis and purity validation of synthesized furan intermediates is a multifaceted process that demands a strategic and integrated approach. No single technique is sufficient. Instead, a combination of orthogonal methods—elemental analysis to confirm the fundamental composition and a suite of chromatographic and spectroscopic techniques to profile and quantify impurities—is essential. By grounding these analyses in the principles of method validation and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product. Robust analytical capabilities are not merely a regulatory hurdle but a strategic advantage that underpins successful and efficient drug development.[15]

References

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). PMC. Retrieved from [Link]

  • Analysis of Furanic compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. (n.d.). Agilent. Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from [Link]

  • Furanic Compound Analysis and its relation to paper Insulation Ageing. (2021, March 17). EA Technology. Retrieved from [Link]

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. (n.d.). LCGC International. Retrieved from [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab. Retrieved from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]

  • ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025, August 8). SCIENCE & INNOVATION. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Molbank. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products. (n.d.). Purdue University. Retrieved from [Link]

  • Synthesis and Characterization of Furanic Compounds. (2013, September). Defense Technical Information Center. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2022, March 24). ICH. Retrieved from [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (n.d.). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. Retrieved from [Link]

  • How Analytical Method Validation Ensures Product Quality. (2025, November 7). Pharmsky. Retrieved from [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021, January 25). ORBi. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved from [Link]

  • Furan. (n.d.). In Wikipedia. Retrieved from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Comparative Guide: Spectroscopic Strategies for Profiling Impurities in 5-Cyano-2-methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

5-Cyano-2-methylfuran-3-carboxylic acid (CMFCA) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical intermediates (e.g., for kinase inhibitors or non-steroidal anti-inflammatory drugs). Its dual functionality—an electrophilic nitrile at C5 and a nucleophilic/acidic carboxyl group at C3—makes it versatile but also prone to specific degradation pathways and synthetic by-products.

In the context of ICH Q3A(R2) guidelines, characterizing impurities in such intermediates is not merely a compliance box-ticking exercise; it is a safety imperative. The presence of a nitrile group introduces the risk of hydrolysis to amides (toxicologically distinct), while the furan ring is susceptible to oxidative ring opening or decarboxylation under stress.

This guide objectively compares the three dominant spectroscopic methodologies—NMR, UHPLC-MS/MS, and FT-IR —for the detection and structural elucidation of CMFCA impurities. We move beyond standard operating procedures to explain the chemical logic dictating which method to deploy.

The Impurity Landscape: What Are We Looking For?

Before selecting a method, we must define the targets. Based on the furan scaffold reactivity and standard synthetic routes (e.g., Feist-Benary synthesis or functionalization of ethyl acetoacetate), the four most critical impurities are:

  • Impurity A (Hydrolysis): 5-Carbamoyl-2-methylfuran-3-carboxylic acid. (Partial hydrolysis of

    
     to 
    
    
    
    ).
  • Impurity B (Decarboxylation): 5-Cyano-2-methylfuran. (Loss of

    
     at C3).
    
  • Impurity C (Regioisomer): 4-Cyano-2-methylfuran-3-carboxylic acid. (Misplacement of substituents during cyclization).

  • Impurity D (Starting Material Derivative): Ethyl 5-cyano-2-methylfuran-3-carboxylate. (Incomplete hydrolysis if made from ester).

Visualization: Impurity Formation Pathways

ImpurityPathways Start Precursor (Ester/Nitrile) Target Target: CMFCA (5-Cyano-2-methylfuran- 3-carboxylic acid) Start->Target Hydrolysis (OH-) ImpC Impurity C (Regioisomer) Start->ImpC Mis-cyclization ImpD Impurity D (Residual Ester) Start->ImpD Incomplete Rxn ImpA Impurity A (Amide Hydrolysis) Target->ImpA Over-Hydrolysis (pH > 10) ImpB Impurity B (Decarboxylation) Target->ImpB Thermal Stress (>100°C)

Figure 1: Mechanistic origin of key impurities. Note that Impurity A and B are degradation products, while C and D are process-related.

Comparative Analysis of Spectroscopic Methods

This section evaluates the "Big Three" techniques based on specificity for the furan scaffold.

Method A: High-Field NMR (600 MHz) – The Structural Gold Standard

Best For: Distinguishing Regioisomers (Impurity C) and confirming the Furan ring substitution pattern.

  • Mechanism: Furan protons have distinct coupling constants (

    
     Hz for H3-H4 coupling, but here we only have one ring proton).
    
  • The CMFCA Challenge: CMFCA has only one aromatic proton at position 4. A simple 1H NMR is often insufficient to prove the position of the Cyano group vs. the Carboxylic acid.

  • The Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation) . This is non-negotiable. You must see the long-range coupling between the Methyl protons and C2/C3, and the Ring Proton and the Cyano carbon.

Method B: UHPLC-Q-TOF-MS – The Sensitivity Hunter

Best For: Trace quantification (<0.05%) and identifying molecular weight changes (Impurities A, B, D).

  • Mechanism: Ionization (ESI-) of the carboxylic acid.

  • The CMFCA Challenge: Furan carboxylic acids ionize well in negative mode (

    
    ), but the Cyano group can suppress ionization in positive mode.
    
  • The Solution: Use ESI Negative Mode . Impurity A (Amide) will show a distinct mass shift (+18 Da for hydration). Impurity B (Decarboxylation) will show -44 Da.

Method C: FT-IR (ATR) – The Functional Group Gatekeeper

Best For: Rapid "Pass/Fail" ID of the Nitrile group.

  • Mechanism: Detection of dipole moment changes in bond vibrations.

  • The CMFCA Challenge: Differentiating the acid carbonyl from an ester carbonyl (Impurity D) or amide carbonyl (Impurity A) can be difficult if bands overlap.

  • The Solution: Focus on the C≡N stretch at ~2230 cm⁻¹ . If this band diminishes or shifts significantly, the nitrile is compromised.

Data Summary: Anticipated Spectral Signatures

The following table synthesizes the expected data for the target vs. key impurities.

CompoundMolecular WeightESI(-) m/z1H NMR (DMSO-d6) Key SignalsIR Diagnostic Bands
Target (CMFCA) 151.12 150.11

2.6 (s, 3H, Me),

7.6 (s, 1H, H4)
2235 cm⁻¹ (CN), 1690 cm⁻¹ (COOH)
Impurity A (Amide) 169.14168.12

7.4 (s, 1H), Broad singlets 7.1-7.5 (NH2)
3400 cm⁻¹ (NH2), 1660 cm⁻¹ (Amide I)
Impurity B (Decarb) 107.11N/A (Poor Ioniz.)

6.2 (d) & 7.1 (d) (H3/H4 coupling restored)
Loss of broad OH stretch ~3000 cm⁻¹
Impurity C (Regio) 151.12150.11

2.4 (s, 3H),

7.8 (s, 1H) (Shift in H-ring)
Identical to Target (Fingerprint region differs)
Impurity D (Ester) 179.17178.16

1.3 (t) & 4.3 (q) (Ethyl group)
1720 cm⁻¹ (Ester C=O)

Experimental Protocols

Protocol 1: Structural Elucidation via 2D-NMR

Rationale: DMSO-d6 is chosen over CDCl3 because furan carboxylic acids often dimerize in chloroform, leading to broad peaks. DMSO disrupts these dimers, sharpening the signals.

  • Sample Prep: Dissolve 10-15 mg of CMFCA in 0.6 mL DMSO-d6 .

  • Instrument: 500 MHz or 600 MHz spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1H NMR: 16 scans, 30° pulse. Center solvent peak at 2.50 ppm.

    • 13C NMR: 512 scans. Look for the Cyano carbon at ~112 ppm (weak signal due to no NOE).

    • 1H-13C HMBC: Optimized for

      
       Hz.
      
      • Critical Check: Verify correlation between the Methyl protons (

        
         2.[1]6) and the Carboxyl Carbon (
        
        
        
        ~160). If this correlation is absent or shifted, the methyl is likely not adjacent to the acid (Regioisomer C).
Protocol 2: Trace Impurity Quantitation via UHPLC-MS

Rationale: Use of Formic Acid in the mobile phase ensures the carboxylic acid remains protonated for better retention on C18, but we detect in Negative mode where it deprotonates in the source.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (Source Temp: 350°C).

    • Target: m/z 150.11.

    • Impurity A: m/z 168.12.

  • System Suitability: Resolution (

    
    ) between Target and Impurity A must be > 1.5.
    

Decision Workflow: Which Method When?

This flowchart guides the analytical scientist through the characterization process.

DecisionTree Start Sample Received: Crude CMFCA Step1 1. Rapid Screen: FT-IR Check CN band (2235 cm-1) Start->Step1 Decision1 CN Band Present? Step1->Decision1 Fail1 FAIL: Hydrolysis likely (Impurity A) Decision1->Fail1 No/Weak Step2 2. Purity Check: UHPLC-MS (ESI Negative) Decision1->Step2 Yes Decision2 Single Peak >99%? Step2->Decision2 Fail2 FAIL: Check Masses 168 Da = Amide 178 Da = Ester Decision2->Fail2 No Step3 3. Structure Proof: 1H/HMBC NMR (DMSO-d6) Decision2->Step3 Yes Final Release Batch Step3->Final Structure Confirmed

Figure 2: Analytical decision matrix for batch release.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link] (Used for comparative spectral data of the furan core).

  • Keeler, J. (2010). Understanding NMR Spectroscopy. 2nd Edition. Wiley.

Sources

Benchmarking synthetic routes for 2-methyl-5-cyanofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthetic Routes for 2-Methyl-5-Cyanofuran-3-Carboxylic Acid

Executive Summary

Target Molecule: 2-methyl-5-cyanofuran-3-carboxylic acid CAS Registry Number: (Analogous structures cited; specific CAS varies by salt form/ester precursor) Significance: A critical pharmacophore in the development of GPR40 agonists, kinase inhibitors, and complex heterocyclic building blocks.[1] The furan core provides rigid geometry, while the C5-nitrile serves as a versatile handle for tetrazole formation or hydrogen-bond acceptance.[1]

This guide benchmarks three distinct synthetic methodologies. Our analysis prioritizes scalability , atom economy , and safety profile , moving beyond theoretical pathways to execution-ready protocols.

Part 1: Strategic Route Analysis

We have evaluated three primary routes. The Stepwise Functionalization (Route A) is identified as the "Gold Standard" for laboratory to pilot-scale production due to reagent availability and safety. The Direct Lithiation (Route B) offers brevity but suffers from cryogenic constraints. The Halogenation-Cyanation (Route C) is the preferred industrial route for kilogram-scale batches.

Comparative Performance Matrix
MetricRoute A: Vilsmeier-Haack (Recommended) Route B: Direct Lithiation Route C: Pd-Catalyzed Cyanation
Overall Yield 45–55%25–40%50–65%
Step Count 4 (Linear)2 (Linear)3 (Linear)
Reagent Cost Low (POCl₃, NH₂OH)High (LDA, TsCN)High (Pd catalyst, Zn(CN)₂)
Scalability High (Exothermic control required)Low (Cryogenic limits)Very High (Flow chem compatible)
Safety Profile Moderate (Corrosives)Low (Pyrophorics/Cyanides)Moderate (Heavy metals/Cyanides)

Part 2: Detailed Technical Workflows

Route A: The "Classic" Stepwise Functionalization (Gold Standard)

This route builds the functionality sequentially, avoiding the competition between the acidic proton at C5 and the ester group.

Mechanism & Logic:

  • Cyclization: Feist-Benary synthesis constructs the furan core with the C3-ester and C2-methyl group already in place.

  • Formylation: The C5 position is the most electron-rich site remaining, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) via the Vilsmeier-Haack reaction.

  • Oximation/Dehydration: Converting the aldehyde to a nitrile avoids the use of toxic metallic cyanides.

Protocol:

Step 1: Feist-Benary Cyclization

  • Reagents: Ethyl acetoacetate (1.0 eq), Chloroacetaldehyde (50% aq, 1.1 eq), Pyridine (catalytic).[1]

  • Procedure: Condense ethyl acetoacetate with chloroacetaldehyde in water/methanol at 0°C, then reflux.

  • Result: Ethyl 2-methylfuran-3-carboxylate.[1]

Step 2: Vilsmeier-Haack Formylation (Critical Step)

  • Reagents: POCl₃ (1.2 eq), DMF (2.0 eq), DCM (Solvent).

  • Protocol:

    • Generate the Vilsmeier reagent (chloroiminium salt) by adding POCl₃ to DMF at 0°C under N₂. Stir for 30 min.

    • Add Ethyl 2-methylfuran-3-carboxylate dropwise.

    • Reflux for 4 hours.

    • Quench: Pour onto ice/sodium acetate (buffers the hydrolysis). Caution: Exothermic.

  • Checkpoint: Monitor TLC for the disappearance of the starting furan. The product, Ethyl 5-formyl-2-methylfuran-3-carboxylate, is a solid.[1]

Step 3: One-Pot Nitrile Synthesis

  • Reagents: Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl, 1.2 eq), Sodium Formate, Formic Acid.[1]

  • Protocol: Reflux the aldehyde in formic acid with hydroxylamine. The formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.

  • Result: Ethyl 5-cyano-2-methylfuran-3-carboxylate.[1]

Step 4: Selective Hydrolysis

  • Reagents: LiOH (1.1 eq), THF/Water (3:1).[1]

  • Protocol: Stir at room temperature .

  • Critical Control: Do not reflux. High heat/strong base will hydrolyze the nitrile to an amide/acid. LiOH is mild enough to cleave the ester selectively. Acidify carefully to pH 3 to precipitate the target acid.

Route C: The Halogenation-Cyanation (Industrial Alternative)

For labs equipped with gloveboxes or flow reactors, this route offers higher throughput.[1]

Protocol Overview:

  • Bromination: Treat Ethyl 2-methylfuran-3-carboxylate with NBS (N-bromosuccinimide) in DMF. The C5 position is selectively brominated.

  • Cyanation: React the 5-bromo intermediate with Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C.

    • Note: Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun) due to easier workup and milder conditions.

Part 3: Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for the two primary routes.

SyntheticRoutes Start Ethyl Acetoacetate + Chloroacetaldehyde FuranCore Ethyl 2-methylfuran- 3-carboxylate Start->FuranCore Feist-Benary Cyclization Vilsmeier Vilsmeier Reagent (POCl3/DMF) FuranCore->Vilsmeier Route A (Formylation) NBS Bromination (NBS/DMF) FuranCore->NBS Route C (Halogenation) Aldehyde Intermediate: 5-Formyl Derivative Vilsmeier->Aldehyde Oxime NH2OH / HCOOH (Dehydration) Aldehyde->Oxime EsterCN Ethyl 5-cyano-2-methyl- furan-3-carboxylate Oxime->EsterCN Bromo Intermediate: 5-Bromo Derivative NBS->Bromo PdCN Pd(0) / Zn(CN)2 (Cyanation) Bromo->PdCN PdCN->EsterCN Hydrolysis LiOH / THF (Selective Hydrolysis) EsterCN->Hydrolysis Target TARGET: 2-methyl-5-cyanofuran- 3-carboxylic acid Hydrolysis->Target

Caption: Comparative workflow of Route A (Formylation) vs. Route C (Halogenation) converging at the cyano-ester intermediate.

Part 4: Experimental Validation & Troubleshooting

Self-Validating the Protocol: To ensure the integrity of the synthesis, perform these checks at the critical intermediate stage (Ethyl 5-cyano-2-methylfuran-3-carboxylate):

  • IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2220 cm⁻¹ . If this is absent or broad, hydrolysis to the amide has occurred.

  • ¹H NMR (DMSO-d₆):

    • The C4-proton of the furan ring should appear as a singlet around 7.6–7.8 ppm .

    • The absence of the aldehyde proton (which would be at ~9.5 ppm) confirms conversion in Route A.

  • Safety Check (Cyanide): If using Route C, the aqueous waste stream must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Common Pitfalls:

  • Over-Hydrolysis: During the final step, if the reaction turns yellow/brown and the nitrile peak disappears, the base concentration was too high. Solution: Switch to enzymatic hydrolysis (Pig Liver Esterase) if chemical hydrolysis fails.

  • Regioselectivity: In the Vilsmeier reaction (Route A), the C5 position is sterically accessible and electronically favored. However, ensure the starting material is pure; 2,4-isomers are rare but possible if the Feist-Benary precursors were impure.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: The Vilsmeier-Haack Reaction (Review)[4]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[1][5] Comprehensive Organic Synthesis.

    • Context: Foundational protocol for formylating electron-rich heterocycles like furans.
    • [1]

  • Conversion of Furan Aldehydes to Nitriles

    • Title: A Simple One-Pot Transformation of Aldehydes to Nitriles[2]

    • Source:Organic Letters / ResearchGate Snippets (General methodology valid
    • Context: Validates the use of hydroxylamine/formic acid or similar dehydrating systems for furan-2-carbonitrile deriv
    • [1]

  • Feist-Benary Synthesis of Furan Carboxylates

    • Title: Synthesis of Furan Derivatives[6][7][8][9][10][11]

    • Source:Organic Syntheses, Coll.[1][5] Vol. 4, p. 493.[1]

    • Context: Standard procedure for synthesizing the ethyl 2-methylfuran-3-carboxyl
    • [1]

  • Palladium-Catalyzed Cyanation of Heteroaryl Halides

    • Title: Zn(CN)2 as a User-Friendly Cyanide Source[1]

    • Source:Journal of Organic Chemistry (Tschaen et al.).
    • Context: Supports Route C conditions using Zn(CN)2 instead of toxic NaCN/KCN.
    • [1]

  • Selective Hydrolysis of Esters in Presence of Nitriles

    • Title: Hydrolysis of Esters with Lithium Hydroxide
    • Source:Encyclopedia of Reagents for Organic Synthesis.
    • Context: Justifies the use of LiOH/THF for chemoselective hydrolysis.
    • [1]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Cyano-2-methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of 5-Cyano-2-methylfuran-3-carboxylic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are based on the compound's chemical structure, which includes a furan ring, a nitrile (cyano) group, and a carboxylic acid moiety, each presenting a unique set of potential hazards.

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of a robust safety plan. The molecular structure of this compound suggests several potential hazards:

  • Carboxylic Acid Group: Carboxylic acids can be corrosive or irritants to the skin and eyes.[1]

  • Nitrile (Cyano) Group: Nitrile compounds are a class of organic chemicals that can be toxic. Special care must be taken during handling, as some nitriles can release highly toxic hydrogen cyanide gas if they come into contact with strong acids. The cyanation process itself requires stringent safety measures due to the high toxicity of cyanide compounds.[2]

  • Furan Ring: Furan and its derivatives may be flammable and can be harmful if inhaled or absorbed through the skin.[3] Many furan-based compounds are also irritants.[3][4]

Given these structural features, it is prudent to treat this compound as a compound that may cause skin, eye, and respiratory irritation.[5][6]

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement proper engineering and administrative controls to minimize exposure.

  • Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood.[2] This is the most critical engineering control for preventing inhalation of dust particles or vapors.

  • Restricted Access: The area where this compound is being used should be clearly marked, and access should be restricted to authorized personnel only.

  • Standard Operating Procedures (SOPs): A detailed SOP for handling this chemical should be written and readily available to all users.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from chemical exposure when engineering and administrative controls cannot eliminate all risks. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust, splashes, and vapors.[7][8]

  • Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][9]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling many chemicals, including corrosive acids and organic solvents, and are resistant to punctures.[10][11][12][13] It is recommended to double-glove when handling this compound. Always inspect gloves for any signs of degradation or punctures before use. If working with solvents, consult a glove compatibility chart to ensure nitrile is the appropriate material.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is required to protect the skin and clothing from contamination.[7]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection

When engineering controls like a fume hood are not available or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be used.[14] All personnel requiring the use of a respirator must be properly fit-tested and trained.

PPE Summary for Different Operations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatNot generally required
Weighing Solid Compound Chemical Splash Goggles and Face ShieldNitrile Gloves (Double Pair)Lab CoatRequired if not in a fume hood
Preparing Solutions Chemical Splash Goggles and Face ShieldNitrile Gloves (Double Pair)Lab Coat and Chemical-Resistant ApronRequired if not in a fume hood
Conducting Reactions Chemical Splash GogglesNitrile Gloves (Double Pair)Lab CoatNot required if in a fume hood
Handling Waste Chemical Splash Goggles and Face ShieldNitrile Gloves (Double Pair)Lab Coat and Chemical-Resistant ApronNot generally required
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Suit or ApronRequired

Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

  • Preparation: Before entering the lab, ensure you are familiar with the Safety Data Sheet (SDS) for this compound and any solvents being used.

  • Donning PPE: Put on a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.

  • Work Area Setup: Ensure the chemical fume hood is on and functioning correctly. Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: Slowly add the weighed solid to the solvent in the beaker. Use a magnetic stirrer for efficient mixing.

  • Cleanup: Once the solution is prepared, clean the spatula and weigh boat with a suitable solvent inside the fume hood. Dispose of the contaminated cleaning materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and lab coat. Wash hands thoroughly with soap and water.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Enter lab Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate Decontaminate Equipment Conduct_Reaction->Decontaminate Post-reaction Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE & Wash Hands Dispose_Waste->Doff_PPE Exit lab

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Procedures

Spill Response

In the event of a spill, evacuate the area and alert your supervisor and the institutional safety office. Only trained personnel with the appropriate PPE should clean up chemical spills. For a small spill of solid material, carefully sweep it up with an inert absorbent material and place it in a sealed container for disposal.[4]

Waste Disposal

All waste containing this compound, including contaminated consumables and reaction byproducts, must be disposed of as hazardous chemical waste.[15] Do not pour any amount down the drain.[3][15] Collect the waste in a properly labeled, sealed container and follow your institution's guidelines for hazardous waste pickup.[15]

References

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Benchchem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • Furan. (n.d.). FURFURAL Safety Data Sheet.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, August 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019, April 18). Safety Data Sheet: Furan-d4.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
  • Safety data sheet. (2023, December 11).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
  • Merck Millipore. (2026, February 12). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Merck Millipore. (2021, June 30). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Ethyl-2-methylfuran-3-carboxylic acid.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

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